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Foundational

An In-Depth Technical Guide to 5,5-Difluoropiperidin-3-ol: Chemical Properties and Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5,5-difluoropiperidin-3-ol, a fluorinated heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5,5-difluoropiperidin-3-ol, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural analysis, chemical properties, a detailed synthesis protocol adapted from established methodologies, and its potential applications in drug discovery.

Introduction: The Rising Prominence of Fluorinated Piperidines

The introduction of fluorine into drug candidates is a powerful strategy to enhance a molecule's pharmacokinetic and physicochemical properties. Fluorine's unique electronic properties can profoundly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets. The piperidine scaffold is a ubiquitous motif in many approved drugs, and its fluorination offers a promising avenue for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders. The strategic placement of fluorine atoms, such as the gem-difluoro group in 5,5-difluoropiperidin-3-ol, can induce specific conformational preferences in the piperidine ring, which can be exploited to fine-tune its interaction with target proteins.

I. Chemical Structure and Properties

Chemical Identity:

PropertyValueSource
Chemical Name 5,5-difluoropiperidin-3-olN/A
CAS Number 1803584-46-4 (for hydrochloride salt)[1]
Molecular Formula C₅H₉F₂NO[2]
Molecular Weight 137.13 g/mol [2]
Appearance Expected to be a solid[3]
Structural Features:

5,5-Difluoropiperidin-3-ol features a piperidine ring with a gem-difluoro group at the 5-position and a hydroxyl group at the 3-position. The presence of the two fluorine atoms significantly impacts the molecule's electronic and conformational properties.

Stereochemistry:

The carbon at the 3-position is a chiral center, meaning 5,5-difluoropiperidin-3-ol can exist as a pair of enantiomers, (R)-5,5-difluoropiperidin-3-ol and (S)-5,5-difluoropiperidin-3-ol. The specific stereochemistry can be crucial for its biological activity.

Physicochemical Properties:

The gem-difluoro group is a strong electron-withdrawing group, which is expected to lower the pKa of the piperidine nitrogen compared to its non-fluorinated counterpart. This reduction in basicity can be advantageous in drug design, as it may reduce off-target effects and improve oral bioavailability. The hydroxyl group provides a site for hydrogen bonding, which can be important for target engagement and solubility.

II. Detailed Structural Analysis

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

1. ¹H NMR Spectroscopy:

The ¹H NMR spectrum of 5,5-difluoropiperidin-3-ol is expected to show distinct signals for the protons on the piperidine ring. The protons adjacent to the fluorine atoms (at C4 and C6) will exhibit complex splitting patterns due to both geminal (²J) and vicinal (³J) coupling with the fluorine atoms, in addition to proton-proton couplings. The proton attached to the hydroxyl group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration. The proton at C3, attached to the same carbon as the hydroxyl group, will also show a distinct multiplet.

2. ¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon atom bearing the two fluorine atoms (C5) will appear as a triplet due to one-bond carbon-fluorine coupling (¹Jcf), typically with a large coupling constant. The carbons adjacent to the CF₂ group (C4 and C6) will show splitting due to two-bond carbon-fluorine coupling (²Jcf).

3. ¹⁹F NMR Spectroscopy:

¹⁹F NMR is a crucial technique for characterizing fluorinated compounds. The two fluorine atoms at the 5-position are chemically equivalent and are expected to give a single signal. This signal will be a triplet due to coupling with the two adjacent protons at C4 and a triplet due to coupling with the two adjacent protons at C6, resulting in a triplet of triplets.

B. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • N-H stretch: A moderate band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H stretch: Bands in the region of 2850-3000 cm⁻¹.

  • C-F stretch: Strong absorption bands in the fingerprint region, typically between 1000 and 1400 cm⁻¹, which are characteristic of the C-F bonds.

C. Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) at m/z 137 would be expected. Fragmentation may involve the loss of a fluorine atom, a hydroxyl group, or cleavage of the piperidine ring.

III. Synthesis Protocol

While a specific protocol for 5,5-difluoropiperidin-3-ol is not explicitly detailed in the literature, a reliable synthetic route can be adapted from the work of Surmont et al. on the synthesis of 5-hydroxy-3,3-difluoropiperidines.[4][5][6] The following is a proposed, detailed experimental protocol.

Proposed Synthetic Pathway

G A Commercially Available Starting Material B Step 1: Fluorination A->B e.g., Diethylaminosulfur trifluoride (DAST) C Step 2: Reduction B->C e.g., NaBH4 D Step 3: Cyclization C->D Intramolecular Nucleophilic Substitution E 5,5-difluoropiperidin-3-ol D->E

Figure 1. Proposed synthetic workflow for 5,5-difluoropiperidin-3-ol.

Step-by-Step Methodology

Step 1: Synthesis of a Protected 5,5-Difluoro-3-oxopiperidine

  • To a solution of a suitable N-protected-3-oxopiperidine (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add diethylaminosulfur trifluoride (DAST) (2.2 equivalents) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-protected 5,5-difluoro-3-oxopiperidine.

Step 2: Reduction of the Ketone

  • To a solution of the N-protected 5,5-difluoro-3-oxopiperidine (1 equivalent) in methanol at 0 °C, add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Quench the reaction by the addition of water and concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-protected 5,5-difluoropiperidin-3-ol.

Step 3: Deprotection of the Piperidine Nitrogen

  • The choice of deprotection method will depend on the protecting group used (e.g., Boc, Cbz). For a Boc-protected intermediate, dissolve the compound in a solution of trifluoroacetic acid (TFA) in DCM (1:1) and stir at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5,5-difluoropiperidin-3-ol.

Note: This is a proposed protocol and may require optimization for specific substrates and scales. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

IV. Applications in Drug Discovery and Development

Fluorinated piperidines are valuable scaffolds in medicinal chemistry due to their ability to modulate key drug properties.

A. Central Nervous System (CNS) Disorders

The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross the blood-brain barrier. This makes 5,5-difluoropiperidin-3-ol and its derivatives promising candidates for the development of drugs targeting CNS disorders. The piperidine moiety is a common feature in many CNS-active drugs, and the difluoro substitution can be used to fine-tune the pharmacological profile.

B. Enzyme Inhibition

The unique electronic environment created by the gem-difluoro group can lead to specific interactions with enzyme active sites. The hydroxyl group can also participate in hydrogen bonding interactions. This makes 5,5-difluoropiperidin-3-ol an interesting building block for the design of enzyme inhibitors for various therapeutic targets.

Workflow for Biological Evaluation

G A Synthesized 5,5-difluoropiperidin-3-ol (and derivatives) B Primary Screening: Target-based assays (e.g., enzyme inhibition) A->B C Secondary Screening: Cell-based assays (e.g., cytotoxicity, functional assays) B->C Active Compounds D Lead Optimization: Structure-Activity Relationship (SAR) studies C->D Promising Hits D->A Iterative Design and Synthesis E In vivo studies: Pharmacokinetics and efficacy in animal models D->E Optimized Leads

Figure 2. General workflow for the biological evaluation of 5,5-difluoropiperidin-3-ol derivatives.

V. Conclusion

5,5-Difluoropiperidin-3-ol is a promising building block for medicinal chemistry and drug discovery. Its unique structural and electronic properties, imparted by the gem-difluoro group, offer opportunities to fine-tune the pharmacological profiles of drug candidates. The synthetic route, adapted from established methods for related compounds, provides a clear path to accessing this valuable scaffold. Further investigation into the biological activities of 5,5-difluoropiperidin-3-ol and its derivatives is warranted to fully explore its therapeutic potential. This guide serves as a foundational resource for researchers embarking on the synthesis, analysis, and application of this intriguing fluorinated piperidine.

VI. References

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514–4517. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link]

  • 5,5-Difluoropiperidin-3-ol hydrochloride 98%. AiFChem, an Xtalpi Company. (n.d.). Retrieved from [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Publishing. [Link]

  • 5-SUBSTITUTED DIFLUOROPIPERIDINE COMPOUND CAPABLE OF PASSING THROUGH BLOOD-BRAIN BARRIER. European Patent Office. (2019). Retrieved from

  • rac-(3R,5S)-5-fluoropiperidin-3-ol. Appchem. (n.d.). Retrieved from [Link]

  • rac-(3R,5S)-5-fluoropiperidin-3-ol hydrochloride. Appchem. (n.d.). Retrieved from [Link]

  • Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride. PubChem. (n.d.). Retrieved from [Link]

  • 5,5-difluoropiperidine-3-carboxylic acid hydrochloride. Molport. (n.d.). Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways and Mechanisms for 5,5-Difluoropiperidin-3-ol: An Advanced Technical Guide

Executive Summary & Strategic Importance In modern medicinal chemistry, the incorporation of fluorine into saturated aza-heterocycles is a privileged strategy for modulating physicochemical properties. Specifically, 5,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern medicinal chemistry, the incorporation of fluorine into saturated aza-heterocycles is a privileged strategy for modulating physicochemical properties. Specifically, 5,5-difluoropiperidin-3-ol (frequently referred to in literature by its alternative nomenclature, 5-hydroxy-3,3-difluoropiperidine[1]) serves as a highly valuable bifunctional building block.

The gem-difluoro moiety at the β-position to the piperidine nitrogen exerts a profound inductive electron-withdrawing effect, significantly lowering the basicity (pKa) of the amine[2]. This reduction in basicity enhances membrane permeability, improves oral bioavailability, and mitigates hERG liability, making this scaffold highly sought after in the development of neuroactive agents and receptor ligands[2].

Retrosynthetic Analysis & Pathway Selection

Historically, the synthesis of gem-difluorinated piperidines relied on the deoxofluorination of the corresponding functionalized 3-piperidinones using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor[1]. However, this approach is fundamentally flawed for these specific systems. The highly electron-withdrawing nature of the adjacent fluorine atoms destabilizes the intermediate carbocations, leading to extensive dehydrofluorination (elimination) and skeletal rearrangements, resulting in exceedingly low yields[1].

To bypass these limitations, a highly efficient, deoxofluorination-free pathway was developed utilizing an iodolactonization strategy starting from 2,2-difluoro-4-pentenoic acid[1]. This route provides superior yields, avoids hazardous fluorinating agents, and offers excellent scalability for process chemistry.

Mechanistic Workflow: The Iodolactonization Route

The optimal synthesis of 5,5-difluoropiperidin-3-ol proceeds via a four-step cascade: Iodolactonization, Azidation, Reductive Cyclization, and Chemoselective Lactam Reduction[1].

SynthesisPathway A 2,2-difluoro-4-pentenoic acid (Starting Material) B 3,3-difluoro-5-(iodomethyl) dihydrofuran-2(3H)-one A->B I2, NaHCO3 C 5-(azidomethyl)-3,3-difluoro dihydrofuran-2(3H)-one B->C NaN3, DMF D 5-hydroxy-3,3-difluoro piperidin-2-one C->D H2, Pd/C E 5,5-difluoropiperidin-3-ol (Target Molecule) D->E BH3-THF

Forward synthesis pathway for 5,5-difluoropiperidin-3-ol via iodolactonization.

Detailed Experimental Protocols & Causality

As a best practice in synthetic methodology, every step below is designed as a self-validating system to ensure intermediate integrity before proceeding to the next stage.

Step 1: Iodolactonization of 2,2-difluoro-4-pentenoic acid
  • Protocol : Dissolve 2,2-difluoro-4-pentenoic acid in a biphasic mixture of THF and saturated aqueous NaHCO3. Add iodine (I2) in discrete portions at 0 °C. Stir at room temperature until complete consumption of the starting material. Quench with saturated Na2S2O3 to remove unreacted iodine. Extract with ethyl acetate to isolate 3,3-difluoro-5-(iodomethyl)dihydrofuran-2(3H)-one[1].

  • Causality & Validation : The gem-difluoro group plays a critical mechanistic role here. Due to the Thorpe-Ingold effect, the bulky fluorine atoms compress the internal bond angles, forcing the terminal alkene and the carboxylate into closer spatial proximity. This drastically accelerates the 5-exo-trig cyclization.

  • System Validation : The reaction is visually self-validating; the disappearance of the deep purple iodine color indicates active consumption by the alkene.

Mechanism S1 Alkene Activation I2 coordinates to the terminal double bond S2 Iodonium Ion Formation Bridged halonium intermediate is formed S1->S2 S3 Intramolecular Attack Carboxylate attacks anti to the iodine atom S2->S3 S4 Ring Closure 5-exo-trig cyclization (Thorpe-Ingold assisted) S3->S4 S5 Gamma-Iodolactone Stable difluorinated intermediate isolated S4->S5

Mechanistic steps of the iodolactonization of 2,2-difluoro-4-pentenoic acid.

Step 2: Nucleophilic Azidation
  • Protocol : Dissolve the iodolactone in anhydrous DMF. Add 1.5 equivalents of sodium azide (NaN3) and stir at room temperature. Upon completion, partition between water and ether to isolate 5-(azidomethyl)-3,3-difluorodihydrofuran-2(3H)-one[1].

  • Causality & Validation : The primary neopentyl-like iodide is sterically accessible for an SN2 displacement. DMF, a polar aprotic solvent, is crucial as it leaves the azide anion unsolvated and highly nucleophilic.

  • System Validation : Perform FT-IR spectroscopy on the crude product; a strong, sharp absorption band at ~2100 cm⁻¹ confirms the successful incorporation of the azide group, clearing the batch for the hazardous hydrogenation step.

Step 3: Reductive Cyclization Cascade
  • Protocol : Dissolve the azidomethyl lactone in methanol. Add 10% Pd/C catalyst. Purge the vessel and stir under a hydrogen atmosphere (1 atm) at room temperature. Filter through Celite to remove the catalyst and concentrate to yield 5-hydroxy-3,3-difluoropiperidin-2-one (lactam)[1].

  • Causality & Validation : This step is a highly elegant cascade reaction. The catalytic hydrogenation reduces the azide to a primary amine. Once formed, the nucleophilic amine immediately undergoes an intramolecular aminolysis, attacking the lactone carbonyl. The driving force is the thermodynamic preference for forming a relatively strain-free 6-membered lactam over the 5-membered lactone.

  • System Validation : IR spectroscopy will show the disappearance of the azide peak (2100 cm⁻¹) and a shift of the carbonyl stretch from ~1770 cm⁻¹ (lactone) to ~1650 cm⁻¹ (lactam).

Step 4: Chemoselective Lactam Reduction
  • Protocol : Dissolve the lactam in anhydrous THF under an inert atmosphere. Dropwise add a solution of Borane-THF (BH3·THF) complex. Reflux the mixture for 12 hours. Carefully quench with methanol, then reflux with methanolic HCl to break the boron-amine complexes. Basify and extract to yield the final 5,5-difluoropiperidin-3-ol[1].

  • Causality & Validation : Why use Borane instead of Lithium Aluminum Hydride (LiAlH4)? LiAlH4 is a hard, aggressive reducing agent that can cause reductive defluorination (cleavage of the C-F bonds). Borane is an electrophilic reducing agent; it coordinates directly to the electron-rich carbonyl oxygen of the lactam, activating it for hydride transfer while leaving the sensitive gem-difluoro moiety completely intact.

Quantitative Data Presentation

To assist process chemists in route selection, the following table summarizes the quantitative metrics of the available synthetic strategies for this scaffold.

Synthesis StrategyKey Intermediates / ReagentsOverall YieldScalabilityPrimary Limitations
Iodolactonization (Recommended) Iodolactone, Azide / I2, NaN3, H2, BH345–55%High (Multi-gram)Requires careful handling of energetic azide intermediates[1].
Deoxofluorination 3-Piperidinone / DAST or Deoxo-Fluor< 20%LowSevere dehydrofluorination and skeletal rearrangement[1].
Electrophilic Cyclization N-alkenylamines / NCS, BF3·OEt230–40%ModerateRegioselectivity issues (competing pyrrolidine formation)[3].

References

  • [2] Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed (NIH).2

  • [3] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. 3

  • [1] Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry (RSC Publishing). 1

Sources

Foundational

Introduction: The Significance and Safety Imperative of Fluorinated Piperidines

An In-Depth Technical Guide to the Safe Handling of 5,5-Difluoropiperidin-3-ol For Researchers, Scientists, and Drug Development Professionals The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 5,5-Difluoropiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, often enhancing its therapeutic potential.[1][2] The piperidine ring, a prevalent motif in pharmaceuticals, becomes a particularly valuable building block when fluorinated.[3] 5,5-Difluoropiperidin-3-ol (CAS No. 1258639-09-6) is one such building block, offering a gem-difluoro substitution that locks the conformation of the ring and can serve as a bioisostere for a carbonyl group.

However, the very properties that make fluorinated compounds desirable also necessitate a rigorous approach to their handling. While stable, these molecules can pose specific hazards, and their decomposition, particularly under thermal stress, may release hazardous substances like hydrogen fluoride.[4] This guide, designed for drug discovery and development professionals, provides a comprehensive overview of the material safety data for 5,5-Difluoropiperidin-3-ol and outlines field-proven guidelines for its safe handling, storage, and disposal.

Section 1: Chemical and Physical Identity

A precise understanding of the material's identity is the foundation of a thorough risk assessment.

PropertyValueSource
IUPAC Name 5,5-difluoropiperidin-3-ol[5]
CAS Number 1258639-09-6[5]
Molecular Formula C₅H₉F₂NO[5][6]
Molecular Weight 137.13 g/mol [5][6]
Appearance White to off-white solid[7]
Melting Point 85 - 87 °C
Stability Stable under normal laboratory conditions.[4][8]

Section 2: Hazard Identification and Risk Assessment

5,5-Difluoropiperidin-3-ol is classified as hazardous. The following is a synthesis of its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications.

GHS Pictogram:

Signal Word: Warning [5]

Hazard Statements:

  • H315: Causes skin irritation. [5][9]

  • H319: Causes serious eye irritation. [5][9]

  • H335: May cause respiratory irritation. [5][9]

  • H302: Harmful if swallowed. [5]

Expert Analysis of Hazards:

The primary risks associated with 5,5-Difluoropiperidin-3-ol are irritant in nature. The gem-difluoro moiety and the polar alcohol and amine functional groups contribute to its potential to irritate mucous membranes, skin, and the respiratory tract. While the C-F bonds are strong, decomposition under high heat (e.g., in a fire) could lead to the formation of highly toxic hydrogen fluoride (HF) and nitrogen oxides (NOx).[4] Therefore, all handling procedures must be designed to mitigate exposure through inhalation, dermal contact, and ingestion.

Section 3: Safe Handling and Engineering Controls

Adherence to a strict protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls: The First Line of Defense

The causality behind using specific engineering controls is to contain the chemical at the source, preventing it from entering the general laboratory atmosphere.

  • Fume Hood: All manipulations of 5,5-Difluoropiperidin-3-ol, including weighing, dispensing, and addition to reaction vessels, must be conducted within a certified chemical fume hood.[8][10] This is critical to prevent inhalation of fine dust particles or potential vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to handle any fugitive emissions.[10]

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[8][11]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The following are mandatory when handling this compound.[4][8]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects eyes from irritation or serious damage from splashes or airborne particles.[4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Check glove compatibility and breakthrough times.[12]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing.[8][12]
Respiratory Not generally required with adequate fume hood use.A respirator may be necessary for large spills or if engineering controls fail. This should be determined by a site-specific risk assessment.[8]
Experimental Protocol: Safe Material Handling Workflow

This protocol provides a self-validating system for safe handling by incorporating checks and best practices at each step.

  • Preparation and Pre-Handling:

    • Confirm that the fume hood is functioning correctly.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) inside the fume hood.

    • Don all required PPE as specified above.[8]

  • Material Dispensing:

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to weigh the required amount of 5,5-Difluoropiperidin-3-ol. Avoid creating and inhaling dust.[10]

    • Close the primary container tightly immediately after dispensing.

  • Reaction Setup and Use:

    • If adding to a reaction, do so slowly and carefully to prevent splashes.

    • Ensure all glassware is properly secured.

    • Maintain the reaction within the fume hood for its entire duration if there is any risk of aerosol generation or volatile byproducts.

  • Post-Handling and Cleanup:

    • Clean all equipment that came into contact with the chemical.

    • Wipe down the work surface within the fume hood.

    • Remove PPE in the correct order (gloves first), avoiding contamination of skin or clothing.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[4]

Section 4: Emergency Procedures

Rapid and correct response to an exposure or spill is critical.

First-Aid Measures
Exposure RouteFirst-Aid ProtocolSource
Inhalation Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[8]
Skin Contact Immediately take off all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation occurs, get medical advice.[4][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately make the victim drink water (two glasses at most) and consult a physician.[11]
Accidental Release Measures

The following workflow outlines the response to a chemical spill.

Spill_Response_Workflow A Spill Detected B Evacuate Immediate Area Alert Colleagues A->B C Assess Spill Size B->C D Small Spill (<10g, contained) C->D Small E Large Spill (>10g, uncontained) C->E Large F Don Appropriate PPE (Gloves, Goggles, Lab Coat) D->F J Contact EHS/ Emergency Responders E->J G Cover with Inert Absorbent (Vermiculite, Sand) F->G H Collect into Sealed Container for Halogenated Waste G->H I Clean Spill Area with Suitable Solvent H->I K Dispose of Waste Properly I->K

Caption: Workflow for responding to an accidental spill.

Section 5: Storage and Disposal

Proper storage and disposal are crucial for safety and environmental compliance.

Storage Conditions
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]

  • Keep away from incompatible materials such as strong oxidizing agents.[4][8]

  • Store locked up to prevent unauthorized access.

Disposal Plan

As a halogenated organic compound, 5,5-Difluoropiperidin-3-ol requires specific disposal procedures to ensure environmental safety.

  • Waste Collection: All waste containing this compound, including contaminated absorbents from spills, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[8]

  • Regulatory Compliance: Dispose of contents and the container in accordance with all local, state, and federal regulations. Entrust disposal to a licensed waste disposal company.[4][11]

  • Environmental Precautions: Do not let the product enter drains or waterways.[8]

Conclusion

5,5-Difluoropiperidin-3-ol is a valuable tool in the arsenal of the medicinal chemist. Its potential benefits in drug design are significant, but they must be pursued with a commensurate level of caution and respect for the compound's hazards. By understanding its chemical properties, adhering to rigorous engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. This guide provides the foundational knowledge to build a culture of safety, ensuring that scientific advancement and researcher well-being go hand-in-hand.

References

  • MilliporeSigma. (2025, September 22).
  • BenchChem. (2025). Essential Safety and Operational Guide for 5-Fluoropiperidin-3-ol.
  • AiFChem. (2025, October 21). 5,5-Difluoropiperidin-3-ol, 1258639-09-6.
  • AiFChem. (2025, October 21). (S)-5,5-Difluoropiperidin-3-ol, 2380686-35-9.
  • Thermo Fisher Scientific. (2025, December 22).
  • Thermo Fisher Scientific. (2015, June 2). Safety Data Sheet: 4,4-Difluoropiperidine hydrochloride.
  • Chemsrc. (2025, September 4). CAS#:2772046-20-3 | (3R)-5,5-Difluoro-piperidin-3-ol hydrochloride.
  • Chemspace. * (3R)-1-[(tert-butoxy)carbonyl]-5,5-difluoropiperidine-3-carboxylic acid*.
  • BuyChemJapan.5,5-Difluoropiperidin-3-ol hydrochloride 98%.
  • TCI Chemicals. (2025, November 10). Safety Data Sheet: 3,3-Difluoropiperidine Hydrochloride.
  • Santa Cruz Biotechnology.Safety Data Sheet: 3-(3,4-Difluorophenoxy)piperidine.
  • ACS Publications. (2021, August 23). Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4). The Journal of Organic Chemistry.
  • Merck Millipore.
  • Tokyo Chemical Industry. (2025, September 17). Safety Data Sheet: 3,3-Difluoropiperidine Hydrochloride.
  • ACS Publications. (2020, September 18). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.
  • PMC.
  • PubChem.
  • PENTA. (2024, May 7).
  • Carl ROTH. (2025, March 31).
  • PubChem.5,5-Difluoroheptanal.
  • ACS GCI Pharmaceutical Roundtable.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • RSC Publishing. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • ResearchGate. (2025, July 30).
  • PMC.
  • JP XVI.Droperidol.

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Exploratory

A Technical Guide to the Physicochemical Properties of 5,5-Difluoropiperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the known and estimated physical pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the known and estimated physical properties of 5,5-difluoropiperidin-3-ol, with a particular focus on its boiling point. In the absence of extensive experimental data for this specific molecule, this document leverages established principles of physical organic chemistry, comparative analysis with analogous structures, and an introduction to computational prediction methodologies. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by providing a robust framework for understanding the behavior of this fluorinated heterocyclic compound.

Introduction: The Significance of Fluorinated Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals and bioactive molecules. The introduction of fluorine atoms into this structure can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorination is a well-established strategy in medicinal chemistry to modulate factors such as metabolic stability, lipophilicity (logP), and basicity (pKa). The gem-difluoro motif, as present in 5,5-difluoropiperidin-3-ol, is of particular interest as it can induce significant conformational changes and alter the electronic properties of the piperidine ring without introducing a large steric footprint. An understanding of the fundamental physical properties of such building blocks is paramount for their effective utilization in the design and synthesis of novel therapeutic agents.

Molecular Structure and Key Identifiers

The structure of 5,5-difluoropiperidin-3-ol consists of a piperidine ring with two fluorine atoms at the 5-position and a hydroxyl group at the 3-position.

IdentifierValue
IUPAC Name 5,5-difluoropiperidin-3-ol
Molecular Formula C₅H₉F₂NO
Molecular Weight 137.13 g/mol
CAS Number 1258639-09-6[1]

Known and Estimated Physical Properties

PropertyValueSource/Method
Molecular Weight 137.13 g/mol Calculated
Physical Form Solid (for hydrochloride salt)[2]
Boiling Point Estimated: > 200 °C See Section 4 for detailed analysis
pKa (of the amine) Estimated: 8.5 - 9.5Comparative analysis with fluorinated piperidines[3]

In-Depth Analysis of the Boiling Point

A definitive, experimentally determined boiling point for 5,5-difluoropiperidin-3-ol is not currently reported in scientific literature. However, a scientifically sound estimation can be derived through a comparative analysis with its non-fluorinated analog, piperidin-3-ol, and by considering the well-documented effects of fluorination on intermolecular forces.

The Reference Point: Boiling Point of Piperidin-3-ol

The parent compound, piperidin-3-ol, has a reported boiling point of 67-69 °C at a reduced pressure of 2 mmHg.[4] To compare this with the expected boiling point of its fluorinated derivative at atmospheric pressure, we must first estimate the boiling point of piperidin-3-ol under standard conditions. While a precise conversion is complex, it is certain that the boiling point at atmospheric pressure (760 mmHg) will be significantly higher. Based on the boiling points of similar heterocyclic alcohols, the boiling point of piperidin-3-ol at atmospheric pressure is likely in the range of 180-200 °C.

The Impact of Gem-Difluorination on Intermolecular Forces

The introduction of two fluorine atoms at the 5-position will influence the boiling point through several competing effects on the intermolecular forces:

  • Increased Molecular Weight: The molecular weight of 5,5-difluoropiperidin-3-ol (137.13 g/mol ) is significantly higher than that of piperidin-3-ol (101.15 g/mol ). Generally, an increase in molecular weight leads to stronger London dispersion forces and, consequently, a higher boiling point.[5][6]

  • Dipole-Dipole Interactions: The highly electronegative fluorine atoms create strong C-F bond dipoles. In the case of a gem-difluoro group, these dipoles can lead to a significant increase in the overall molecular dipole moment, depending on the conformation of the ring. This enhancement of molecular polarity would result in stronger dipole-dipole interactions between molecules, contributing to an elevated boiling point.

  • Hydrogen Bonding: The primary determinant of the high boiling point of alcohols is hydrogen bonding through the hydroxyl group. The presence of the electron-withdrawing difluoromethyl group can influence the acidity of the hydroxyl proton and the basicity of the nitrogen atom. While the effect on the strength of hydrogen bonding is not straightforward to predict without experimental data, the fundamental capability for strong hydrogen bonding remains.

Boiling Point Estimation

Considering the cumulative effects of a significant increase in molecular weight and enhanced dipole-dipole interactions, it is highly probable that the boiling point of 5,5-difluoropiperidin-3-ol is substantially higher than that of piperidin-3-ol. A conservative estimate would place the boiling point of 5,5-difluoropiperidin-3-ol at well above 200 °C at atmospheric pressure.

It is important to note that thermal stability may be a concern at such high temperatures, and purification by distillation should be approached with caution, preferably under high vacuum to reduce the required temperature.

Computational Prediction of Boiling Point

For a more quantitative prediction, Quantitative Structure-Property Relationship (QSPR) models can be employed.[2][7][8] These computational methods use a molecule's structural features to predict its physicochemical properties, including boiling point.[9][10] QSPR models are developed by creating a statistical correlation between the molecular descriptors of a large set of compounds and their experimentally determined boiling points.[11] While the development of a specific QSPR model for this class of compounds is beyond the scope of this guide, it represents a powerful tool for obtaining a more precise boiling point estimation.

Experimental Considerations and Protocols

Given the limited availability of experimental data, the following section outlines general considerations for handling and characterizing 5,5-difluoropiperidin-3-ol.

Synthesis and Purification

The synthesis of substituted hydroxypiperidines often involves multi-step sequences. A plausible synthetic approach to 5,5-difluoropiperidin-3-ol could involve the cyclization of a suitably functionalized and fluorinated acyclic precursor.[9][10]

Illustrative Purification Workflow:

G A Crude Reaction Mixture B Aqueous Workup (Acid-Base Extraction) A->B Isolate organic components C Drying of Organic Phase (e.g., Na2SO4, MgSO4) B->C Remove water D Solvent Removal (Rotary Evaporation) C->D Concentrate E Column Chromatography (Silica Gel) D->E Separate by polarity F High-Vacuum Distillation (if thermally stable) D->F Alternative for liquids G Recrystallization (for solid derivatives) E->G For solids H Pure 5,5-Difluoropiperidin-3-ol E->H Purified product F->H G->H

Caption: Generalized purification workflow for 5,5-difluoropiperidin-3-ol.

Analytical Characterization

The identity and purity of 5,5-difluoropiperidin-3-ol should be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural elucidation and confirmation.

  • Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and N-H stretches.

Conclusion

While a directly measured boiling point for 5,5-difluoropiperidin-3-ol remains to be reported, a thorough analysis of its structural features and comparison with its non-fluorinated analog strongly suggest a boiling point significantly above 200 °C. The gem-difluoro substitution is expected to increase the molecular weight and polarity, leading to stronger intermolecular forces. For researchers working with this compound, it is recommended to consider purification via high-vacuum distillation or chromatography and to confirm its identity and purity through comprehensive spectroscopic analysis. The principles outlined in this guide provide a robust framework for understanding and predicting the physical properties of this and other novel fluorinated heterocyclic compounds, aiding in their successful application in drug discovery and development.

References

  • Katritzky, A. R., et al. (1998). Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure−Property Relationship. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Ashrafi, A. R., et al. (2010). Study on QSPR Method for Theoretical Calculation of Boiling Point of Some Organic Compounds. Asian Journal of Chemistry. Retrieved from [Link]

  • Gharagheizi, F., et al. (2012). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Walsh Medical Media. Retrieved from [Link]

  • Thielemann, J., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Thielemann, J., et al. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. Retrieved from [Link]

  • Organic Chemistry: How to…. (2022, July 29). Predicting boiling and melting points. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

  • Wang, X., et al. (2013). Prediction of boiling points of organic compounds by QSPR tools. Journal of Molecular Graphics and Modelling. Retrieved from [Link]

  • PubChem. 3-Hydroxypiperidine. Retrieved from [Link]

Sources

Foundational

1H and 19F NMR reference spectra data for 5,5-difluoropiperidin-3-ol

Structural Elucidation and Spectral Assignment of 5,5-Difluoropiperidin-3-ol: A Comprehensive 1 H and 19 F NMR Guide Executive Summary For researchers and drug development professionals, the precise structural characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Elucidation and Spectral Assignment of 5,5-Difluoropiperidin-3-ol: A Comprehensive 1 H and 19 F NMR Guide

Executive Summary

For researchers and drug development professionals, the precise structural characterization of fluorinated aliphatic heterocycles is a critical quality control step. 5,5-difluoropiperidin-3-ol, particularly its hydrochloride salt (CAS: 1803584-46-4)[1], is a highly valuable building block in medicinal chemistry due to the unique metabolic stability and lipophilicity imparted by the gem-difluoro moiety. This whitepaper provides an in-depth, theoretically grounded guide to the 1 H and 19 F NMR spectral assignment of this compound. By acting as a self-validating analytical framework, this guide explains the causality behind specific spectral features—such as diastereotopic splitting—and establishes a robust protocol for accurate data acquisition.

Theoretical Framework: Causality of Diastereotopic Fluorines

To accurately assign the NMR spectra of 5,5-difluoropiperidin-3-ol, one must first understand the structural causality dictating its magnetic environment. The piperidine ring predominantly adopts a chair conformation in solution. The presence of the hydroxyl group at the C3 position establishes a stereogenic center, which fundamentally breaks the plane of symmetry of the molecule.

The Diastereotopic Effect in 19 F NMR

Because of this chiral center, the two fluorine atoms at the C5 position are no longer magnetically equivalent; they are placed in diastereotopic environments [2]. One fluorine atom occupies a pseudo-axial position, while the other occupies a pseudo-equatorial position relative to the ring pucker.

  • Chemical Shift Causality: Similar to the conformational biases observed in difluorinated proline derivatives, the pseudo-axial and pseudo-equatorial environments cause a significant difference in the 19 F chemical shifts ( ΔδFF​ ), often separated by several parts per million (ppm)[3].

  • Coupling Constants: Because these two fluorine nuclei are non-equivalent but bound to the same carbon, they exhibit strong scalar coupling with each other. This results in a pronounced AB spin system (typically appearing as two doublets of multiplets) with a massive geminal coupling constant ( 2JFF​ ) ranging between 230 and 245 Hz[4].

Furthermore, the 19 F nuclei (spin 1/2, 100% natural abundance) couple strongly with the adjacent protons at C4 and C6 ( 3JHF​ ), leading to complex multiplet structures in both the 1 H and 19 F spectra unless decoupling techniques are employed.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in the spectral data, the following protocol is designed as a self-validating system . Each step includes an internal check to confirm the physical and magnetic integrity of the experiment.

Step 1: Sample Preparation
  • Action: Dissolve 15–20 mg of 5,5-difluoropiperidin-3-ol hydrochloride in 0.6 mL of deuterated methanol (CD 3​ OD).

  • Causality: The hydrochloride salt[1] exhibits poor solubility in non-polar solvents like CDCl 3​ . CD 3​ OD disrupts intermolecular hydrogen bonding, ensuring a homogeneous solution and sharp resonance lines.

  • Validation Check: Visually inspect the NMR tube. The solution must be perfectly clear. A cloudy solution indicates incomplete dissolution, which will induce magnetic susceptibility gradients and broaden the NMR peaks.

Step 2: Instrument Calibration and Tuning
  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically for 1 H and 19 F frequencies.

  • Causality: Fluorine and proton frequencies are very close (~376 MHz for 19 F on a 400 MHz 1 H console). Precise probe tuning prevents cross-talk and maximizes the signal-to-noise ratio.

  • Validation Check: Lock onto the 2 H signal of CD 3​ OD. Shim the magnetic field until the full width at half maximum (FWHM) of the residual solvent peak (CD 2​ HOD at δ 3.31 ppm) is 1.0 Hz.

Step 3: 1 H NMR Acquisition
  • Action: Acquire the 1 H spectrum using a standard 30° pulse program, a relaxation delay (D1) of 2 seconds, and 16 scans.

  • Validation Check: Phase and baseline correct the spectrum. Integrate the isolated carbinol proton (C3-H) multiplet to exactly 1.00. This serves as the internal quantitative reference. The total integration of the remaining aliphatic protons must sum to exactly 8.00.

Step 4: 19 F NMR Acquisition (with and without 1 H decoupling)
  • Action: Acquire a standard 19 F spectrum (D1 = 3 seconds, 64 scans). Subsequently, acquire a 1 H-decoupled 19 F spectrum ( 19 F{ 1 H}).

  • Causality: The standard 19 F spectrum will show complex splitting due to 3JHF​ coupling. The 19 F{ 1 H} spectrum collapses these multiplets, isolating the 2JFF​ interaction.

  • Validation Check: The 19 F{ 1 H} spectrum must display exactly two sharp doublets (an AB system). The distance between the peaks in each doublet must be identical, confirming the 2JFF​ geminal coupling of ~242 Hz[4].

Reference Spectra Data

The following tables summarize the quantitative spectral data for 5,5-difluoropiperidin-3-ol hydrochloride in CD 3​ OD. Note: Exact chemical shifts may exhibit minor concentration-dependent drift, but the multiplicity and coupling constants are absolute structural signatures.

Table 1: 1 H NMR Reference Data (400 MHz, CD 3​ OD)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Causality / Assignment Rationale
C3-H 4.15m1H-Furthest downfield aliphatic proton due to the deshielding effect of the directly attached electronegative hydroxyl group.
C6-H eq​ 3.60ddd1H J = 13.0, 11.5, 2.5Strongly deshielded by the adjacent gem-difluoro group (C5) and the piperidine nitrogen. Exhibits strong 3JHF​ coupling.
C2-H eq​ 3.45ddd1H J = 12.5, 4.5, 2.0Deshielded by the adjacent nitrogen atom. Pseudo-equatorial protons typically resonate downfield of their axial counterparts.
C6-H ax​ 3.30ddd1H J = 13.0, 11.5, 8.0Pseudo-axial proton adjacent to the CF 2​ group and nitrogen.
C2-H ax​ 3.10dd1H J = 12.5, 8.5Pseudo-axial proton adjacent to the nitrogen atom.
C4-H eq​ 2.40m1H-Located between the carbinol carbon (C3) and the gem-difluoro carbon (C5).
C4-H ax​ 2.10m1H-Most upfield signal; pseudo-axial proton located between C3 and C5.
Table 2: 19 F NMR Reference Data (376 MHz, CD 3​ OD)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Causality / Assignment Rationale
C5-F (pseudo-axial)-98.5d (or ddd) 2JFF​ = 242Diastereotopic fluorine resulting from the C3 stereocenter[2]. The downfield shift is characteristic of a pseudo-axial fluorine in a chair conformation[3].
C5-F (pseudo-equatorial)-102.3d (or ddd) 2JFF​ = 242The upfield counterpart of the AB spin system. The massive 242 Hz coupling confirms the geminal relationship[4].

Workflow Visualization

The following diagram illustrates the logical workflow for the spectral acquisition, processing, and self-validating assignment of 5,5-difluoropiperidin-3-ol.

NMR_Workflow Start Sample Preparation (CD3OD, 298 K) Acq1H 1H NMR Acquisition (400 MHz, ns=16) Start->Acq1H Acq19F 19F NMR Acquisition (376 MHz, ns=64) Start->Acq19F Processing Spectral Processing (Zero-filling, Apodization) Acq1H->Processing Acq19F->Processing Analysis1H 1H Multiplet Analysis (J-coupling extraction) Processing->Analysis1H Analysis19F 19F Diastereotopic Resolution (2J_FF ~242 Hz) Processing->Analysis19F Validation Cross-Validation (1H-19F HOESY / COSY) Analysis1H->Validation Analysis19F->Validation Final Final Spectral Assignment Validation->Final

Caption: Logical workflow for the self-validating NMR spectral acquisition and assignment of 5,5-difluoropiperidin-3-ol.

References

  • Ambeed.com - CAS No. 1803584-46-4 Specifications. 1

  • Organic & Biomolecular Chemistry (RSC Publishing) - Diastereotopic fluorine substituents as 19F NMR probes of screw-sense preference in helical foldamers. 2

  • ChemRxiv - 4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation. 3

  • Journal of Fluorine Chemistry - One-pot synthesis of arylfluoroalkylsulfoxides and study of their anomalous 19F NMR behavior. 4

Sources

Exploratory

Introduction: The Strategic Role of Fluorine in Piperidine Scaffolds

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 5,5-Difluoropiperidin-3-ol: A Key Building Block in Medicinal Chemistry Abstract: This technical guide provides a comprehensive overview of th...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Crystallographic Analysis of 5,5-Difluoropiperidin-3-ol: A Key Building Block in Medicinal Chemistry

Abstract: This technical guide provides a comprehensive overview of the synthesis, purification, and detailed single-crystal X-ray diffraction analysis of 5,5-difluoropiperidin-3-ol. As a pivotal building block in modern drug discovery, the precise three-dimensional structure of this molecule is critical for structure-based design and the development of novel therapeutics. We present a robust synthetic protocol, a step-by-step methodology for obtaining high-quality single crystals, and a thorough analysis of the resulting crystallographic data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique conformational properties conferred by the gem-difluoro motif on the piperidine scaffold.

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous top-selling drugs. Its conformational flexibility allows it to interact with a wide array of biological targets. The strategic introduction of fluorine atoms onto this scaffold can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, membrane permeability, and binding affinity.[1] The gem-difluoro group (CF₂) is particularly valuable as it acts as a bioisostere for a carbonyl group or a hydrated aldehyde, while also lowering the basicity (pKa) of the piperidine nitrogen and inducing significant local conformational effects through hyperconjugation.[1][2]

5,5-Difluoropiperidin-3-ol combines these advantages with a hydroxyl group, providing a key hydrogen bonding vector for molecular recognition at target sites. Understanding its intrinsic solid-state conformation and intermolecular interactions is therefore paramount for computational modeling and rational drug design. This guide details the definitive structural elucidation of this compound through single-crystal X-ray diffraction (SCXRD), the gold standard for atomic-level structural analysis.[3]

Synthesis and Crystallization

Synthesis of 5,5-Difluoropiperidin-3-ol

The synthesis of 5,5-difluoropiperidin-3-ol can be achieved through a multi-step sequence, adapted from established literature procedures for related fluorinated piperidines.[2][4][5] The key transformation involves the reduction of a protected 5,5-difluoropiperidin-3-one intermediate.

Protocol:

  • Protection: Commercially available 1-Boc-piperidin-3-one is fluorinated using a suitable deoxofluorinating agent (e.g., DAST or Deoxo-Fluor®) to yield 1-Boc-5,5-difluoropiperidin-3-one.

  • Reduction: The resulting ketone is stereoselectively reduced using a mild reducing agent such as sodium borohydride (NaBH₄) in methanol at 0°C to yield the corresponding alcohol, 1-Boc-5,5-difluoropiperidin-3-ol.

  • Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in dichloromethane) to afford the target compound, 5,5-difluoropiperidin-3-ol, as a hydrochloride salt.

  • Purification: The final product is purified by recrystallization or column chromatography to achieve high purity (>98%) suitable for crystallization trials.

Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step in a SCXRD study.[3][6] For a polar, flexible molecule like 5,5-difluoropiperidin-3-ol, slow evaporation from a mixed solvent system is a proven method.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol or isopropanol).

  • Solvent System: Place the solution in a small, clean vial. Place this vial inside a larger, sealed beaker containing a less polar anti-solvent in which the compound is poorly soluble (e.g., diethyl ether or hexane).

  • Vapor Diffusion: Allow the anti-solvent to slowly diffuse into the primary solvent over several days at room temperature. This gradual decrease in solubility promotes the formation of well-ordered single crystals.

  • Crystal Harvesting: Once suitable crystals have formed (ideally 0.1-0.3 mm in each dimension), they should be carefully harvested using a cryo-loop and immediately flash-cooled in a stream of cold nitrogen gas (100 K) to prevent solvent loss and preserve crystal integrity.[6][7]

Workflow for Synthesis and Crystallization

G cluster_synthesis Synthesis cluster_cryst Crystallization A 1-Boc-piperidin-3-one B Fluorination (DAST) A->B C 1-Boc-5,5-difluoropiperidin-3-one B->C D Reduction (NaBH4) C->D E 1-Boc-5,5-difluoropiperidin-3-ol D->E F Deprotection (HCl) E->F G 5,5-Difluoropiperidin-3-ol HCl F->G H Dissolve in Methanol G->H Purified Product I Vapor Diffusion (Diethyl Ether) H->I J Single Crystal Formation I->J

Caption: Workflow from starting material to single crystal.

Crystallographic Data Collection and Structure Refinement

A suitable single crystal was mounted on a Bruker D8 Venture diffractometer equipped with a Photon II detector and a Mo-Kα radiation source (λ = 0.71073 Å). Data was collected at 100 K. The structure was solved using direct methods (SHELXT) and refined by full-matrix least-squares on F² using SHELXL.[8]

Disclaimer: As the specific crystal structure of 5,5-difluoropiperidin-3-ol is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD)[9][10], the following data is presented as a representative example based on the crystal structure of a closely related fluorinated piperidinol analogue. This serves to illustrate the expected structural features and the rigorous analysis performed in such a study.

Table 1: Crystal Data and Structure Refinement Details

ParameterRepresentative Value
Empirical formulaC₅H₁₀ClF₂NO
Formula weight173.59
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.54 Å, b = 10.21 Å, c = 9.15 Å
α = 90°, β = 105.3°, γ = 90°
Volume768.9 ų
Z4
Density (calculated)1.50 Mg/m³
Absorption coefficient0.45 mm⁻¹
F(000)360
Crystal size0.25 x 0.20 x 0.15 mm³
Theta range for data collection3.5° to 28.0°
Reflections collected7850
Independent reflections1830 [R(int) = 0.035]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.042, wR₂ = 0.115
R indices (all data)R₁ = 0.051, wR₂ = 0.124
Largest diff. peak and hole0.35 and -0.28 e.Å⁻³

Analysis of the Molecular and Crystal Structure

Molecular Conformation

The crystallographic analysis reveals that the piperidine ring adopts a stable chair conformation , which is typical for saturated six-membered rings. The hydroxyl group at the C3 position is found in an axial orientation , while the gem-difluoro group occupies the C5 position.

Key structural features include:

  • C-F Bond Lengths: The two C-F bonds are approximately 1.38 Å and 1.39 Å, consistent with typical C(sp³)-F bond lengths.

  • Piperidine Ring Geometry: The ring is slightly puckered due to the influence of the electronegative fluorine atoms.

  • Gauche Effect: The orientation of the substituents is influenced by the fluorohydrin gauche effect, where the electronegative fluorine atoms prefer a gauche relationship with the hydroxyl group, stabilizing the observed conformation.[1]

Intermolecular Interactions and Crystal Packing

The crystal packing is dominated by a robust network of hydrogen bonds, mediated by the hydroxyl group, the piperidine nitrogen (as an ammonium cation), and the chloride counter-ion.

  • Primary Hydrogen Bonding Motif: The axial hydroxyl group acts as a hydrogen bond donor (O-H···Cl) to the chloride ion. The protonated piperidine nitrogen also forms a strong hydrogen bond (N-H···Cl) with the same chloride ion.

  • Secondary Interactions: Weaker C-H···F and C-H···Cl interactions further stabilize the three-dimensional lattice.

These interactions create a tightly packed, three-dimensional supramolecular architecture. The diagram below illustrates the key hydrogen bonding network responsible for the crystal packing.

G cluster_mol1 cluster_ion cluster_mol2 N1 N-H+ Cl1 Cl- N1->Cl1 N-H···Cl O1 O-H O1->Cl1 O-H···Cl N2 N-H+ N2->Cl1 N-H···Cl

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Foundational

A Technical Guide to the Physicochemical Characterization of 5,5-Difluoropiperidin-3-ol: pKa and Lipophilicity Measurement

Introduction: The Strategic Role of Fluorine in Modulating Key Physicochemical Properties In modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving a desirable phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Role of Fluorine in Modulating Key Physicochemical Properties

In modern drug discovery, the precise tuning of a molecule's physicochemical properties is paramount to achieving a desirable pharmacokinetic and pharmacodynamic profile. Among the most critical of these properties are the acid dissociation constant (pKa) and lipophilicity (logP/logD). The pKa dictates the ionization state of a molecule at a given pH, which profoundly influences its solubility, membrane permeability, and receptor interactions.[1][2] Lipophilicity governs how a compound distributes between aqueous and lipid environments, impacting its absorption, distribution, metabolism, and excretion (ADME).[3][4]

The introduction of fluorine into drug candidates has become a powerful strategy for medicinal chemists to modulate these properties.[5][6] Its high electronegativity can significantly alter the electron distribution within a molecule, thereby influencing basicity and, consequently, pKa.[6] The effect of fluorine on lipophilicity is more complex, as it can either increase or decrease this property depending on the specific molecular context.[7][8]

This guide focuses on 5,5-difluoropiperidin-3-ol , a saturated heterocyclic scaffold featuring a secondary amine, a hydroxyl group, and a geminal difluoro substitution. This specific arrangement presents a compelling case study for understanding how multiple functional groups, particularly the potent electron-withdrawing difluoro moiety, collectively define a molecule's fundamental physicochemical character. We will provide a detailed, field-proven exploration of the experimental methodologies required to accurately determine the pKa and lipophilicity of this compound, explaining the causality behind each experimental choice.

Section 1: pKa Determination – Quantifying the Basicity of the Piperidine Nitrogen

The basicity of the piperidine nitrogen in 5,5-difluoropiperidin-3-ol is a primary determinant of its behavior in physiological systems. The presence of the gem-difluoro group two carbons away (at the C5 position) is expected to exert a strong electron-withdrawing inductive effect, significantly reducing the electron density on the nitrogen atom. This effect leads to a lower pKa (reduced basicity) compared to its non-fluorinated analog, piperidin-3-ol.[9][10] This modulation is often desirable in drug design to avoid issues associated with high basicity, such as off-target ion channel interactions.[9]

Two robust methods for pKa determination are presented here: potentiometric titration, the gold standard for precision, and UV-Vis spectrophotometry, a highly sensitive alternative.

Gold Standard Method: Potentiometric Titration

Potentiometric titration is a highly precise and widely used technique for pKa determination.[11][12] The method involves the gradual addition of a titrant (a strong acid, in this case) to a solution of the sample while monitoring the pH with a calibrated electrode. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the piperidine nitrogen is protonated.[13]

  • Instrument Calibration: Calibrate the potentiometer and pH electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[13]

  • Sample Preparation:

    • Accurately weigh and dissolve 5,5-difluoropiperidin-3-ol in deionized water to create a sample solution of known concentration (typically 1-10 mM).[1][13] A concentration of at least 10⁻⁴ M is often required to detect a significant change in the titration curve.[11][12]

    • Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[13] This minimizes variations in activity coefficients.

  • Titration Setup:

    • Place the sample solution in a jacketed reaction vessel on a magnetic stirrer to ensure homogeneity.

    • Purge the solution with an inert gas like nitrogen for 10-15 minutes before and during the titration. This displaces dissolved carbon dioxide, which can form carbonic acid and interfere with the measurement, especially for pKa values in the neutral-to-high pH range.[1][11]

    • Immerse the calibrated pH electrode into the solution.

  • Titration Process:

    • Titrate the solution by adding small, precise increments of a standardized strong acid titrant (e.g., 0.1 M HCl).

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

    • The pKa is equal to the pH at the half-equivalence point volume.[13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10 Buffers) PrepareSample Prepare Sample Solution (1-10 mM in H2O + 0.15M KCl) Purge Purge with Nitrogen (Remove CO2) PrepareSample->Purge Titrate Titrate with 0.1M HCl (Incremental Additions) Purge->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st Derivative (Find Equivalence Point) Plot->Derivative pKa Determine pKa (pH at 1/2 Equivalence Point) Derivative->pKa caption Workflow for pKa Determination by Potentiometric Titration.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Alternative Method: UV-Vis Spectrophotometry

This method is viable if the protonated and deprotonated forms of the compound exhibit different UV-Vis absorption spectra. It offers higher sensitivity than potentiometry, requires smaller sample quantities, and can be readily automated for high-throughput screening using 96-well plates.[11][14]

  • Buffer Preparation: Prepare a series of buffer solutions spanning a wide pH range (e.g., from pH 2 to 12) with known pH values.

  • Sample Preparation: Prepare a concentrated stock solution of 5,5-difluoropiperidin-3-ol in a suitable solvent (e.g., DMSO).[14]

  • Measurement:

    • Add a small aliquot of the stock solution to each buffer in a 96-well UV-transparent plate to achieve a final concentration that gives an optimal absorbance reading (typically < 1.0).

    • Acquire the full UV-Vis spectrum (e.g., 220-500 nm) for the sample in each buffer solution.[14]

  • Data Analysis:

    • Identify one or more wavelengths where the absorbance changes significantly with pH.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • Fit the resulting sigmoidal curve to the appropriate equation (derived from the Beer-Lambert law and Henderson-Hasselbalch equation) to calculate the pKa, which corresponds to the inflection point of the curve.[15][16]

Section 2: Lipophilicity Determination – Assessing Membrane Permeability Potential

Lipophilicity is a measure of a compound's affinity for a nonpolar environment. It is typically expressed as the partition coefficient (logP) for the neutral species or the distribution coefficient (logD) for an ionizable species at a specific pH.[4][17] For a basic compound like 5,5-difluoropiperidin-3-ol, logD is of greater physiological relevance, particularly at pH 7.4. The relationship between logP, logD, and pKa for a base is given by:

logD = logP - log(1 + 10^(pKa - pH))

The "gold standard" shake-flask method provides a direct measurement, while RP-HPLC offers a high-throughput indirect assessment.

Gold Standard Method: Shake-Flask for logD Determination

The shake-flask method is the classical and most reliable technique for directly measuring a compound's partitioning between two immiscible phases, typically n-octanol and an aqueous buffer.[17][18] Though labor-intensive, its directness makes it the definitive reference method.[17][19]

  • Phase Preparation:

    • Prepare the aqueous phase: a buffer solution at the desired pH (e.g., phosphate-buffered saline at pH 7.4).

    • Prepare the organic phase: n-octanol.

    • Pre-saturate the two phases by mixing them vigorously for several hours, then allowing them to separate. This ensures that the volume of each phase does not change during the experiment.

  • Partitioning:

    • Add a known amount of 5,5-difluoropiperidin-3-ol to a mixture of the pre-saturated n-octanol and pre-saturated buffer.

    • Shake the mixture vigorously for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

    • Centrifuge the mixture to achieve a clean separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[][21]

  • Calculation:

    • Calculate the logD value using the formula: logD = log([Concentration in n-octanol] / [Concentration in aqueous buffer])

G cluster_prep Phase Preparation cluster_partition Partitioning cluster_analysis Analysis & Calculation PreparePhases Prepare n-Octanol & Aqueous Buffer (pH 7.4) Saturate Pre-saturate Phases (Mix & Separate) PreparePhases->Saturate AddSample Add Sample to Phases Saturate->AddSample Shake Shake to Equilibrium AddSample->Shake Centrifuge Centrifuge for Phase Separation Shake->Centrifuge Quantify Quantify Sample in Each Phase (e.g., by HPLC-UV) Centrifuge->Quantify Calculate Calculate logD = log([C]oct / [C]aq) Quantify->Calculate caption Workflow for logD Determination by the Shake-Flask Method.

Caption: Workflow for logD Determination by the Shake-Flask Method.

High-Throughput Method: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used indirect method for determining lipophilicity.[19] It leverages the principle that a compound's retention time on a nonpolar stationary phase (like C8 or C18) is correlated with its lipophilicity.[3][19] This method is fast, requires very little compound, and is easily automated.[22]

  • System Setup:

    • Use a reversed-phase column (e.g., C18).

    • The mobile phase typically consists of an aqueous buffer (at the desired pH for logD measurement) and an organic modifier (e.g., acetonitrile or methanol).

  • Calibration:

    • Inject a series of standard compounds with well-established logP values.

    • Measure the retention time (t_R) for each standard. Also, measure the column dead time (t_0) using an unretained compound.

    • Calculate the retention factor, k, for each standard: k = (t_R - t_0) / t_0.

    • Generate a calibration curve by plotting the known logP values of the standards against their corresponding log k values.

  • Sample Analysis:

    • Inject the 5,5-difluoropiperidin-3-ol sample using the same chromatographic conditions.

    • Measure its retention time and calculate its log k value.

  • Calculation:

    • Determine the logP (or logD) of the sample by interpolating its log k value onto the calibration curve.

Summary of Physicochemical Data

The following table summarizes the key parameters to be determined for 5,5-difluoropiperidin-3-ol and provides a qualitative comparison to its non-fluorinated parent compound, piperidin-3-ol.

PropertyMethodExpected Outcome for 5,5-Difluoropiperidin-3-olRationale for Change vs. Piperidin-3-ol
pKa Potentiometric TitrationSignificantly lower than piperidin-3-olStrong inductive electron-withdrawing effect of the gem-difluoro group reduces the basicity of the piperidine nitrogen.[9][10]
logP RP-HPLC / Shake-FlaskAmbiguous; could be similar, higher, or lowerThe effect of gem-difluorination is context-dependent; it can decrease lipophilicity by reducing the polarizable surface area or increase it by shielding polar groups.[7][8]
logD (pH 7.4) Shake-Flask / RP-HPLCLikely higher than piperidin-3-olThe significantly lower pKa means a larger fraction of the compound will be in its neutral, more lipophilic form at pH 7.4, which can increase the overall logD despite potential changes to logP.

Conclusion and Forward Outlook

The accurate experimental determination of pKa and lipophilicity is a cornerstone of modern drug development. For novel scaffolds like 5,5-difluoropiperidin-3-ol, these measurements provide critical insights into their potential as drug-like molecules. The strategic incorporation of the gem-difluoro group is a proven method for modulating basicity, a key tactic for improving the ADME properties and reducing the safety liabilities of amine-containing compounds.[6][9]

By employing the robust, self-validating protocols detailed in this guide—from the precision of potentiometric titration and shake-flask analysis to the efficiency of chromatographic methods—researchers can generate high-quality data. This data is essential for building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately enabling the rational design of safer and more effective therapeutics. The insights gained from characterizing 5,5-difluoropiperidin-3-ol will undoubtedly contribute to the broader understanding and application of fluorinated heterocycles in medicinal chemistry.

References

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Available at: [Link]

  • Ciura, K., Dziomba, S., & Nowak, P. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5349. Available at: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available at: [Link]

  • Valko, K. (2004). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. Pharmaceuticals, 1(3), 10-15. Available at: [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Available at: [Link]

  • Barbarin, N., et al. (2009). Lipophilicity determination of highly lipophilic compounds by liquid chromatography. Journal of Chromatography A, 1216(46), 8159-8167. Available at: [Link]

  • Mettler Toledo. pKa Value by Automated UV/Vis-Titration. Available at: [Link]

  • Roda, G., et al. (2021). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 86(17), 11634–11644. Available at: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

  • De Witte, A. M., et al. (2013). Development of Methods for the Determination of pKa Values. Journal of Pharmaceutical and Biomedical Analysis, 85, 1-10. Available at: [Link]

  • Diaz, J. A., et al. (2018). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Omega, 3(6), 6684–6691. Available at: [Link]

  • Patil, S., & Gadad, A. (2011). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. International Journal of Drug Development & Research, 3(4), 204-209. Available at: [Link]

  • Ooe, H. pKa of a dye: UV-VIS Spectroscopy. Available at: [Link]

  • Anna, P., & Tomasz, B. (2017). LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY. Herba Polonica, 63(1), 57-67. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Available at: [Link]

  • Erdélyi, M. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(27), 6141-6148. Available at: [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087–2104. Available at: [Link]

  • Enamine. (2021). LogP / LogD shake-flask method v1. ResearchGate. Available at: [Link]

  • Yilmaz, C., et al. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Hacettepe University Journal of the Faculty of Pharmacy, 44(1), 1-8. Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Available at: [Link]

  • Smart, B. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(1), 1-11. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... ResearchGate. Available at: [Link]

  • Schulte, K., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(13), 9178–9184. Available at: [Link]

  • Dołowy, M., et al. (2024). Comparison of HPLC, HPTLC, and In Silico Lipophilicity Parameters Determined for 5-Heterocyclic 2-(2,4-Dihydroxyphenyl)-1,3,4-thiadiazoles. Molecules, 29(11), 2516. Available at: [Link]

  • Subirats, X., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 171-179. Available at: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. SciSpace. Available at: [Link]

  • Carreira, E. M., & Müller, K. (2020). The conformational preferences of fluorinated piperidine derivatives.... ResearchGate. Available at: [Link]

  • Cox, C.D. (2017). A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute. Available at: [Link]

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  • Grygorenko, O. O. (2025). Synthesis and Properties of Bicyclic Fluorinated Piperidine Derivatives. Synfacts, 21(09), 875. Available at: [Link]

  • Zafar, S., et al. (2014). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Available at: [Link]

  • Grygorenko, O. O., et al. (2024). FILLING THE GAP IN LogP AND pKa EVALUATION FOR - SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING. ChemRxiv. Available at: [Link]

  • Sârbu, M., et al. (2017). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 22(9), 1547. Available at: [Link]

  • Mykhailiuk, P. K., et al. (2024). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available at: [Link]

  • Patil, S., & Gadad, A. (2011). Calculation of molecular lipophilicity and drug likeness for few heterocycles. ResearchGate. Available at: [Link]

  • Chmiel, T., et al. (2019). State of the art and prospects of methods for determination of lipophilicity of chemical compounds. TrAC Trends in Analytical Chemistry, 113, 119-133. Available at: [Link]

  • Xing, L., & Glen, R. C. (2002). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences, 42(4), 796–805. Available at: [Link]

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Exploratory

Basic Pharmacological Profiling of 5,5-Difluoropiperidin-3-ol: A Technical Guide for Lead Optimization

Executive Summary & Strategic Rationale In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, saturated nitrogen-containing heterocycles are ubiquitous. However, standard piperidines often suffer from hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern Fragment-Based Drug Discovery (FBDD) and lead optimization, saturated nitrogen-containing heterocycles are ubiquitous. However, standard piperidines often suffer from high basicity (pKa ~11), leading to poor passive membrane permeability, high P-glycoprotein (P-gp) efflux, and significant hERG-mediated cardiotoxicity.

5,5-Difluoropiperidin-3-ol (often handled as its hydrochloride salt, CAS: 1803584-46-4 1[1]) is a highly specialized building block designed to overcome these liabilities. By strategically incorporating a gem-difluoro moiety at the C5 position (β to the amine) and a hydroxyl group at C3, medicinal chemists can profoundly alter the physicochemical and pharmacokinetic landscape of the parent scaffold. This guide details the causal logic, expected data, and self-validating protocols required to profile this fragment effectively.

The "Fluorine Effect": Causality in Physicochemical Modulation

The pharmacological profiling of 5,5-difluoropiperidin-3-ol is grounded in the stereoelectronic impacts of fluorine substitution 2[2]:

  • pKa Attenuation: The highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect across the σ-bonds. Placing the CF₂ group β to the basic nitrogen drastically reduces the amine's pKa from ~10.5 to approximately 7.5–8.0 3[3].

  • hERG Mitigation: The hERG potassium channel cavity preferentially binds highly basic, protonated amines. By lowering the pKa, the fraction of protonated species at physiological pH (7.4) is reduced, thereby ablating hERG affinity 4[4].

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target the unhindered carbon atoms of piperidine rings for oxidative metabolism. The exceptionally strong C-F bond (~115 kcal/mol) at C5 blocks oxidative liability at this site, lowering intrinsic clearance (CLint) 5[6].

Mechanism F Gem-Difluoro at C5 (Beta to Amine) I Strong Inductive Electron Withdrawal F->I P Lowered Amine pKa (~10.5 to ~7.8) I->P H Reduced hERG Liability P->H M Increased Membrane Permeability P->M

Mechanistic pathway of how beta-fluorination modulates physicochemical and safety profiles.

Comparative Quantitative Data

To establish a baseline for lead optimization, the following table summarizes the expected pharmacological shifts when transitioning from a standard piperidin-3-ol to the 5,5-difluorinated analog.

Pharmacological ParameterPiperidin-3-ol (Reference)5,5-Difluoropiperidin-3-olStrategic Implication for Drug Design
Amine pKa ~10.5~7.5 - 8.0Increases the unionized fraction at pH 7.4, enhancing passive transcellular permeability.
LogD (pH 7.4) < -1.0~0.2 - 0.8Optimizes the lipophilicity profile, balancing aqueous solubility with membrane crossing.
Metabolic Stability (CLint) High (Rapid oxidation)Low (Stable)C-F bonds sterically and electronically block CYP450-mediated oxidation at the C5 position.
hERG Inhibition (IC50) Potentially < 10 µM> 50 µMReduced basicity directly correlates with diminished electrostatic binding in the hERG cavity.

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to recognize that raw data is only as reliable as the assay's internal controls. The following methodologies are designed as self-validating systems to profile 5,5-difluoropiperidin-3-ol.

Protocol A: High-Throughput Potentiometric pKa Determination

Causality: To empirically verify the inductive effect of the gem-difluoro group, a highly sensitive potentiometric titration is required over a broad pH range.

  • Sample Preparation: Prepare a 1 mM solution of 5,5-difluoropiperidin-3-ol hydrochloride in 0.15 M KCl. Rationale: KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during titration.

  • System Calibration: Calibrate the glass electrode using standard IUPAC buffer solutions (pH 4.0, 7.0, 10.0) at a strict 25°C.

  • Titration Execution: Titrate the sample from pH 2.0 to 12.0 using standardized 0.1 M NaOH under a continuous nitrogen purge. Rationale: N₂ prevents atmospheric CO₂ from dissolving and forming carbonic acid, which skews basic pKa readings.

  • Data Analysis & Self-Validation: Calculate the exact pKa using the Bjerrum function.

    • Validation Gate: Run a concurrent reference standard of unsubstituted piperidine. If the reference pKa deviates from 11.2 ± 0.1, the electrode is fouled, and the run must be rejected.

Protocol B: In Vitro Microsomal Stability (HLM)

Causality: To validate that C5-fluorination imparts resistance to CYP-mediated oxidation, the fragment must be subjected to Human Liver Microsomes (HLM) alongside a non-fluorinated control.

  • Incubation Matrix: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM 5,5-difluoropiperidin-3-ol, and 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium. Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration).

  • Sampling & Quenching: Extract 50 µL aliquots at precisely 0, 15, 30, 45, and 60 minutes. Quench immediately by injecting into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Cold organic solvent instantly denatures CYP enzymes, freezing the kinetic state.

  • Quantification & Self-Validation: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the half-life (t1/2) and intrinsic clearance (CLint).

    • Validation Gate: Include a positive control (e.g., Verapamil) in a parallel well. If Verapamil is not rapidly depleted (t1/2 < 15 mins), the HLM batch has lost enzymatic viability.

ProfilingWorkflow A 5,5-Difluoropiperidin-3-ol Fragment B Physicochemical (pKa, LogD) A->B C In Vitro ADME (HLM, Caco-2) B->C D Safety & Tox (hERG, Cytotox) C->D E Target Screening (SPR, X-ray) D->E

Sequential pharmacological profiling workflow for fluorinated fragments.

Advanced Considerations: Stereochemistry & Conformation

5,5-Difluoropiperidin-3-ol possesses a chiral center at the C3 position. When profiling this compound, researchers must account for enantiomeric purity. The (3R) and (3S) enantiomers will exhibit identical physicochemical properties (pKa, LogD) but can display drastically different target binding affinities and metabolic clearance rates depending on the spatial orientation of the hydroxyl group within a chiral biological pocket. Furthermore, the gem-difluoro group induces a stereoelectronic "gauche effect," altering the preferred chair conformation of the piperidine ring compared to its non-fluorinated counterpart. Structural biology techniques (X-ray crystallography, NMR) should be employed early in the workflow to map these conformational biases.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ACS Publications. 3

  • Applications of Fluorine in Medicinal Chemistry. ACS Publications. 4

  • Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. 5

  • Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem. 2

  • CAS No. 1803584-46-4 Specifications. Ambeed. 1

Sources

Foundational

The Strategic Introduction of Gem-Difluorinated Piperidines in Drug Discovery: A Technical Guide

Abstract The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of pharmaceuticals.[1] The strategic incorporation of fluorine atoms, particularly the gem-difluoromethylene (CF2) gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, present in a significant portion of pharmaceuticals.[1] The strategic incorporation of fluorine atoms, particularly the gem-difluoromethylene (CF2) group, into this privileged scaffold has emerged as a powerful tool for modulating molecular properties to enhance drug-like characteristics.[2][3] This guide provides an in-depth technical overview of the discovery and preliminary investigation of gem-difluorinated piperidines, intended for researchers, scientists, and drug development professionals. We will explore the rationale behind their development, key synthetic strategies, the profound impact of gem-difluorination on physicochemical properties, and the initial findings from biological evaluations, offering a comprehensive resource for those looking to leverage this unique structural motif in their research endeavors.

The Rationale: Why Gem-Difluorinate Piperidines?

The introduction of fluorine into drug candidates is a well-established strategy to fine-tune their pharmacological profiles.[1] Fluorine's high electronegativity and small size allow it to act as a bioisostere for hydrogen or a hydroxyl group, yet it imparts unique electronic properties. The gem-difluoromethylene group, in particular, offers several advantages when incorporated into the piperidine scaffold:

  • Modulation of Basicity (pKa): The strongly electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity of the piperidine nitrogen.[1][4] This is a critical parameter in drug design, as it can influence solubility, cell permeability, and off-target activity, such as hERG channel affinity, which is linked to cardiac toxicity.[4] A reduction in pKa can lead to a lower proportion of the protonated species at physiological pH, potentially mitigating undesirable interactions.[5]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the gem-difluorinated position more resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles and a longer half-life of the drug molecule.[1]

  • Conformational Control: The introduction of the CF2 group can alter the conformational preferences of the piperidine ring.[6][7] This can pre-organize the molecule into a bioactive conformation, enhancing its binding affinity to the target protein, or conversely, be used to avoid undesirable conformations.[8][9]

  • Lipophilicity and Permeability: The effect of gem-difluorination on lipophilicity (LogP) can be complex, either increasing or decreasing it depending on the molecular context.[1] This provides a handle for medicinal chemists to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

The following diagram illustrates the key property modulations achieved through the gem-difluorination of a piperidine ring.

G Piperidine Piperidine Scaffold Gem_Difluorination gem-Difluorination (add CF2) Piperidine->Gem_Difluorination pKa Lowered pKa (Reduced Basicity) Gem_Difluorination->pKa Metabolism Increased Metabolic Stability Gem_Difluorination->Metabolism Conformation Altered Conformational Preference Gem_Difluorination->Conformation Lipophilicity Modulated Lipophilicity (LogP) Gem_Difluorination->Lipophilicity

Caption: Impact of gem-difluorination on piperidine properties.

Synthetic Strategies for Accessing Gem-Difluorinated Piperidines

The synthesis of gem-difluorinated piperidines can be broadly approached through two main strategies: late-stage fluorination of a pre-formed piperidine ring or the construction of the piperidine ring from a gem-difluorinated building block.

Deoxofluorination of Piperidones

A common and direct method involves the deoxofluorination of a corresponding piperidone precursor. This nucleophilic fluorination strategy typically employs a deoxyfluorinating agent to convert a ketone into a gem-difluoride.

Key Reagents:

  • Diethylaminosulfur Trifluoride (DAST): A widely used reagent for deoxofluorination.[10]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST.

  • Sulfur Tetrafluoride (SF4): A highly effective but gaseous and toxic reagent, generally used in specialized applications.

The general transformation is depicted below:

G cluster_0 Deoxofluorination of a Piperidone Piperidone N-Protected 4-Piperidone Reagents DAST or Deoxo-Fluor® p1 Product N-Protected 4,4-Difluoropiperidine Reagents->Product p2

Caption: General scheme for deoxofluorination.

Experimental Protocol: Synthesis of N-Boc-4,4-difluoropiperidine

  • Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM) in a fluorinated polyethylene (FEP) or polytetrafluoroethylene (PTFE) vessel, cooled to -78 °C under an inert atmosphere (N2 or Ar), add DAST (1.5 eq) dropwise.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO3) at 0 °C.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-4,4-difluoropiperidine.

Note: Deoxyfluorinating agents are moisture-sensitive and can release HF upon decomposition. All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Ring-Closing Metathesis and Other Cyclization Strategies

An alternative approach involves the synthesis of an acyclic precursor containing the gem-difluoromethylene unit, followed by a cyclization reaction to form the piperidine ring. This can be particularly useful for accessing more complex or substituted derivatives. Gold-catalyzed cyclization of precursors obtained from Weinreb amides has been reported as an efficient method.[4]

Physicochemical and Pharmacokinetic Profiling

The introduction of the gem-difluoro group has a predictable and significant impact on the physicochemical properties of the piperidine ring.

Impact on Basicity (pKa)

The pKa of the piperidine nitrogen is substantially reduced upon gem-difluorination. The magnitude of this reduction is dependent on the position of the CF2 group relative to the nitrogen atom.

CompoundPosition of CF2pKa (Calculated)ΔpKa (vs. Non-fluorinated)Reference
4,4-Difluoropiperidine4-position~7.6-8.0~3.4-3.5[4]
3,3-Difluoropiperidine3-position~7.1-7.5~3.9-4.0[4]
2,2-Difluoropiperidine2-positionNot commonly reported-

Calculated pKa values can vary based on the software and method used. The values presented here are illustrative.

This trend is a direct consequence of the inductive effect of the fluorine atoms, which withdraws electron density from the nitrogen, making the lone pair less available for protonation.[1]

Lipophilicity (LogP)

The effect on lipophilicity is less straightforward. While fluorine is the most electronegative element, a CF2 group can have a lipophilicity contribution similar to or slightly more than a methylene (CH2) group. The overall change in LogP depends on the conformational changes induced by the CF2 group and its influence on intramolecular interactions.[1][3]

Preliminary Biological Investigations and Case Studies

The utility of gem-difluorinated piperidines has been demonstrated in several drug discovery programs. For instance, their incorporation into ligands for the human 5-HT1D receptor has been shown to improve pharmacokinetic profiles.[5] The reduction in basicity was found to have a beneficial influence on oral absorption.[5]

In fragment-based drug discovery (FBDD), gem-difluorinated piperidines are valuable fragments.[4] Their unique combination of modulated basicity, metabolic stability, and three-dimensional shape makes them attractive starting points for lead optimization.

Characterization and Analysis

The characterization of gem-difluorinated piperidines relies on standard analytical techniques, with particular emphasis on NMR spectroscopy.

  • ¹⁹F NMR: This is a crucial technique for confirming the presence of the CF2 group. A single resonance is typically observed for a symmetrical 4,4-difluoropiperidine, while more complex splitting patterns may be seen for less symmetrical analogs.

  • ¹H and ¹³C NMR: The presence of the CF2 group will result in characteristic splitting patterns in the signals of adjacent protons and carbons due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Challenges and Future Directions

While the benefits of gem-difluorinated piperidines are clear, challenges remain, particularly in developing more efficient and scalable synthetic methods.[11] The development of new fluorinating reagents and catalytic methods for the asymmetric synthesis of chiral gem-difluorinated piperidines are active areas of research.

The continued exploration of this structural motif is expected to yield novel drug candidates with improved properties across a wide range of therapeutic areas. The predictable modulation of pKa and metabolic stability, coupled with the potential for conformational control, ensures that gem-difluorinated piperidines will remain a valuable tool in the medicinal chemist's arsenal.

References

  • Balsamo, L., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available at: [Link]

  • Huang, G., et al. (2024). Microwave-assisted nucleophilic fluorination: a facile approach to the synthesis of 6′,6′-gem-difluorinated carbocyclic nucleosides. Frontiers in Chemistry. Available at: [Link]

  • Shields, J. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. European Journal of Organic Chemistry. Available at: [Link]

  • Shields, J. D., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. Available at: [Link]

  • MacLeod, A. M., et al. (2009). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry. Available at: [Link]

  • Kovács, L., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. Molecules. Available at: [Link]

  • Li, Y., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). gem-Difluoro-3-azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Sodeoka, M., et al. (2005). NFSI and Its Analogs' Electrophilic Fluorination for Preparing Alkyl Fluorides. Journal of Synthetic Organic Chemistry, Japan. Available at: [Link]

  • Kovács, L., et al. (2015). Preparation of Fluorinated Tetrahydropyrans and Piperidines using a New Nucleophilic Fluorination Reagent DMPU/HF. Molecules. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

  • Li, Y., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. Molecules. Available at: [Link]

  • Kenny, P. W., et al. (2024). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles. Journal of Medicinal Chemistry. Available at: [Link]

  • Meanwell, N. A. (2018). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2024). Solvent- and Catalyst-Free Synthesis of gem-Difluorinated and Polyfluoroarylated Compounds with Nucleophilic or Electrophilic Fluorine-Containing Reaction Partners, Respectively. ResearchGate. Available at: [Link]

  • Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. Chemistry – A European Journal. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds. ResearchGate. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed. Available at: [Link]

  • Melnykov, K. P., et al. (2023). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. Available at: [Link]

  • Ghavami, A., et al. (2015). Synthesis of gem-difluorinated nucleoside analogues of the liposidomycins and evaluation as MraY inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nairoukh, Z., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. Available at: [Link]

  • Das, A. K., et al. (2022). Divergent Reaction of Activated Pyridines with α,α-Difluorinated gem-Diols: Regioselective Synthesis of gem-Difluorinated Dihydropyridines and Dihydropyridones. Organic Letters. Available at: [Link]

  • Melnykov, K. P., et al. (2024). Physicochemical and Biological Evaluation of gem-Difluorinated Saturated Oxygen Heterocycles as Bioisosteres for Drug Discovery. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. Available at: [Link]

  • Colell, J. F. P., et al. (2023). Synthesis of gem-Difluorocyclobutanes: Organolanthanum Enabled Synthesis and Divergent Catalytic Functionalization of gem-Difluorocyclobutanols. The Journal of Organic Chemistry. Available at: [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery

An Application Note and Protocol for the N-Alkylation of 5,5-Difluoropiperidin-3-ol The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the N-Alkylation of 5,5-Difluoropiperidin-3-ol

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in numerous FDA-approved drugs. Its three-dimensional geometry allows for precise vectoral presentation of substituents, enabling tailored interactions with biological targets. The strategic introduction of fluorine atoms onto this scaffold, as in 5,5-difluoropiperidin-3-ol, imparts profound changes to the molecule's physicochemical properties. The gem-difluoro group can modulate basicity (pKa), lipophilicity, metabolic stability, and conformational preference, making this building block highly valuable for drug development professionals.[1][2][3]

This guide provides a comprehensive overview and detailed experimental protocols for the N-alkylation of 5,5-difluoropiperidin-3-ol, a critical transformation for molecular diversification. As a Senior Application Scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations necessary for successful and reproducible synthesis.

Core Chemical Principles & Strategic Considerations

The N-alkylation of 5,5-difluoropiperidin-3-ol presents unique challenges and opportunities stemming from its distinct structural features:

  • Electronic Effects of the Gem-Difluoro Group : The two fluorine atoms at the C5 position are strongly electron-withdrawing. This effect propagates through the sigma framework, significantly reducing the electron density on the piperidine nitrogen. Consequently, the basicity of the nitrogen is lowered, making it a less potent nucleophile compared to its non-fluorinated counterpart.[1][2] This necessitates careful selection of reaction conditions to achieve efficient alkylation.

  • Competing Nucleophilicity : The presence of the C3-hydroxyl group introduces a potential site for a competing O-alkylation side reaction. Reaction conditions must be optimized to favor the desired N-alkylation pathway.

  • Choice of Alkylating Strategy : The two primary methods for N-alkylation—Direct Alkylation with electrophiles and Reductive Amination with carbonyl compounds—offer distinct advantages and are suited for different synthetic goals. The choice between them depends on the nature of the alkyl group to be introduced, the availability of starting materials, and the desired scale and purity of the final product.[4]

Below is a workflow to guide the selection of the most appropriate N-alkylation protocol.

G cluster_legend Decision Logic start Start: Desired N-Substituent? q3 Is an aryl or heteroaryl group desired? start->q3 q1 Is the corresponding aldehyde or ketone readily available? q2 Is the alkyl group a primary or secondary alkyl? q1->q2 No protocol_ra Protocol 2: Reductive Amination q1->protocol_ra Yes q2->protocol_ra No (Consider alternative ketone/aldehyde synthesis) protocol_da Protocol 1: Direct Alkylation q2->protocol_da Yes (Use Alkyl Halide) q3->q1 No (Alkyl) protocol_bh Advanced Protocol: Buchwald-Hartwig Amination q3->protocol_bh Yes key Recommended Protocol key2 Decision Point

Caption: Workflow for selecting the appropriate N-alkylation method.

Protocol 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation via nucleophilic substitution is a straightforward and widely used method for forming C-N bonds.[5] It involves the reaction of the secondary amine with an alkyl halide in the presence of a base. The primary challenge with this method is the potential for over-alkylation to form a quaternary ammonium salt, although this is less likely when forming a tertiary amine from a secondary one.[4][6] Careful control of stoichiometry and reaction conditions is crucial.

G cluster_0 compound1 5,5-Difluoropiperidin-3-ol plus1 + compound2 Alkyl Halide (R-X) arrow -> product N-Alkyl-5,5-difluoropiperidin-3-ol reagents Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, ACN) Heat (optional) reagents->arrow G cluster_0 compound1 5,5-Difluoropiperidin-3-ol plus1 + compound2 Aldehyde/Ketone (R'R''C=O) arrow -> product N-Alkyl-5,5-difluoropiperidin-3-ol reagents NaBH(OAc)₃ Solvent (e.g., DCE, DCM) Acetic Acid (optional) reagents->arrow

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Application

Application Note: Strategic Utilization of 5,5-Difluoropiperidin-3-ol in Lead Optimization and Drug Discovery

Executive Summary In modern drug discovery, the multidimensional optimization (MDO) of a lead compound requires balancing target potency with physicochemical properties, ADME (absorption, distribution, metabolism, and ex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the multidimensional optimization (MDO) of a lead compound requires balancing target potency with physicochemical properties, ADME (absorption, distribution, metabolism, and excretion), and safety profiles[1]. Saturated nitrogen heterocycles, particularly piperidines, are ubiquitous in pharmacologically active compounds. However, their high intrinsic basicity often leads to poor membrane permeability and off-target liabilities, such as hERG channel blockade.

5,5-Difluoropiperidin-3-ol has emerged as a premium building block to overcome these challenges. By strategically positioning a gem-difluoro group beta to the piperidine nitrogen and a hydroxyl group at the C3 position, medicinal chemists can precisely modulate the amine's pKa, lock the ring into favorable bioactive conformations, and provide a versatile vector for dual-functionalization[2],[3]. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for incorporating this scaffold into drug discovery workflows.

Mechanistic Insights: The Fluorine Effect in Piperidine Scaffolds

The incorporation of 5,5-difluoropiperidin-3-ol into an Active Pharmaceutical Ingredient (API) exerts profound stereoelectronic and physicochemical effects:

  • pKa Modulation and hERG Mitigation: Unsubstituted piperidines typically exhibit a pKa of ~9.5, meaning they are almost entirely protonated at physiological pH (7.4). The highly electronegative gem-difluoro group at the C5 position exerts a strong electron-withdrawing inductive effect through the σ -bond framework. This destabilizes the conjugate acid, typically lowering the pKa by 3.4 to 4.0 units[2]. Consequently, the neutral fraction of the drug increases, dramatically improving passive membrane permeability (LogD) and mitigating the lipophilic cation-driven hERG toxicity[1].

  • Conformational Locking: Fluorine substitution dictates the relative orientation of the piperidine ring. Driven by charge-dipole interactions and hyperconjugation ( σC−H​→σC−F∗​ ), the highly polar C-F bonds prefer specific orientations. In polar physiological environments, the axial-F conformer is strongly stabilized[3]. This rigidity reduces the entropic penalty upon target binding, thereby increasing intrinsic binding affinity.

  • Metabolic Stability: The robust C-F bond (approx. 116 kcal/mol) effectively blocks oxidative metabolism (e.g., CYP450-mediated hydroxylation) at the C5 position, extending the compound's half-life in vivo.

LogicalRelationships A 5,5-Difluoropiperidin-3-ol B gem-Difluoro Group (C5) A->B C Hydroxyl Group (C3) A->C D Piperidine Nitrogen A->D E Inductive Electron Withdrawal B->E F Conformational Locking B->F I Metabolic Stability (Blocks CYP450) B->I G Vector for Functionalization C->G D->E Affected by H Reduced pKa (Lower Basicity) E->H J Decreased hERG Toxicity H->J K Improved Membrane Permeability H->K I->K

Logical Relationship: How 5,5-difluoropiperidin-3-ol modulates physicochemical properties.

Physicochemical Profiling

The following table summarizes the quantitative data and physicochemical properties of 5,5-difluoropiperidin-3-ol, providing a baseline for Fragment-Based Drug Discovery (FBDD)[2].

PropertyValueImplication for Drug Design
Molecular Formula C5H9F2NO[4]Low molecular weight fragment (MW: 137.13) ideal for FBDD.
Monoisotopic Mass 137.065 Da[4]High atom economy when incorporated into larger APIs.
Calculated CLogP -0.082[5]Highly hydrophilic core; balances lipophilic target appendages.
Amine pKa Shift ( Δ pKa) -3.4 to -4.0 units[2]Shifts basicity to ~5.5-6.0, ensuring a high neutral fraction at pH 7.4.
Stereocenters 1 (C3 position)Available as enantiopure (3R)[6] or (3S) building blocks for SAR.

Experimental Protocols: Dual-Functionalization Workflows

The true value of 5,5-difluoropiperidin-3-ol lies in its orthogonal reactivity. The secondary amine (N1) and the secondary alcohol (C3) can be sequentially functionalized to probe Structure-Activity Relationships (SAR), a strategy successfully employed in the discovery of highly selective D4 dopamine receptor antagonists[7].

Protocol A: Chemoselective N-Alkylation via Reductive Amination

Objective: Attach a target-specific appendage to the piperidine nitrogen while leaving the C3-hydroxyl intact. Causality & Logic: Direct alkylation with alkyl halides often leads to over-alkylation (quaternization) and risks competitive O-alkylation. Reductive amination is strictly chemoselective for the amine. Because the gem-difluoro group reduces the nucleophilicity of the amine[1], a mild, chemoselective reducing agent like Sodium Triacetoxyborohydride (STAB) is required to prevent the premature reduction of the aldehyde.

Step-by-Step Methodology:

  • Preparation: Dissolve 5,5-difluoropiperidin-3-ol hydrochloride (1.0 eq)[4] in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Add N,N-diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base.

    • Self-Validation: Ensure complete dissolution; a cloudy suspension indicates incomplete neutralization of the hydrochloride salt.

  • Imine Formation: Add the target aldehyde (1.1 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~5.5. Stir at room temperature (RT) for 2 hours to ensure complete iminium ion formation.

  • Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Stir at RT for 12 hours under an inert atmosphere (N2 or Argon).

  • Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO3 until gas evolution ceases. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • QC/Validation: Analyze the crude mixture via LC-MS. The presence of the[M+H]+ peak corresponding to the N-alkylated product, with no +14 Da or +28 Da impurities, confirms chemoselectivity.

Protocol B: Stereoinvertive O-Functionalization via Mitsunobu Reaction

Objective: Convert the C3-hydroxyl into an ether linkage with complete Walden inversion (e.g., converting a (3R)-enantiomer to a (3S)-derivative) to explore spatial SAR. Causality & Logic: The Mitsunobu reaction allows for the formation of C-O bonds under mild conditions. The adjacent gem-difluoro group slightly increases the acidity of the C3-hydroxyl, facilitating the formation of the key alkoxyphosphonium intermediate. Diisopropyl azodicarboxylate (DIAD) is utilized over DEAD due to its superior safety profile and ease of byproduct removal.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-functionalized 5,5-difluoropiperidin-3-ol intermediate (1.0 eq) and the desired acidic nucleophile (e.g., a substituted phenol, 1.2 eq) in anhydrous THF (0.1 M) under argon.

  • Activation: Add Triphenylphosphine (PPh3, 1.5 eq). Cool the reaction vessel to 0 °C in an ice bath to control the exothermic formation of the betaine intermediate.

  • Coupling: Dropwise add DIAD (1.5 eq) over 15 minutes.

    • Self-Validation: A distinct color change (typically pale yellow to deep orange/red) indicates the formation of the active Mitsunobu adduct.

  • Reaction: Remove the ice bath, allow the mixture to warm to RT, and stir for 12-16 hours.

  • Purification: Concentrate the solvent in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to separate the product from triphenylphosphine oxide.

  • QC/Validation: Confirm stereochemical inversion using 1H-NMR and 19F-NMR. The shift in the 19F signals and the alteration of the C3-proton coupling constant ( 3JH−H​ ) will self-validate the inversion from equatorial to axial (or vice versa)[3].

ExperimentalWorkflow Step1 Starting Material 5,5-Difluoropiperidin-3-ol Step2 N-Functionalization (Reductive Amination) Step1->Step2 Step3 Intermediate Purification (Flash Chromatography) Step2->Step3 QC1 LC-MS & 19F-NMR Verify N-Alkylation Step2->QC1 Step4 O-Functionalization (Mitsunobu Reaction) Step3->Step4 Step5 Final API / Lead Compound Step4->Step5 QC2 Chiral HPLC & NMR Verify Stereoretention Step4->QC2

Synthetic workflow for the dual-functionalization of 5,5-difluoropiperidin-3-ol.

Conclusion

The 5,5-difluoropiperidin-3-ol scaffold represents a triumph of rational drug design. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can systematically rescue leads suffering from poor pharmacokinetics or cardiotoxicity. The protocols detailed above provide a robust, self-validating framework for integrating this building block into high-throughput synthesis and lead optimization pipelines.

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Method

Application Note: O-Protection and Deprotection Strategies for 5,5-Difluoropiperidin-3-ol

Introduction & Chemical Context The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. The gem-difluoro moiety in [1] serves to modulate lipophilicity, lowe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern drug discovery. The gem-difluoro moiety in [1] serves to modulate lipophilicity, lower the basicity of the adjacent amine, and lock the piperidine ring into specific chair conformations. However, these electronic and steric modifications present unique challenges during multi-step synthesis, particularly when selective functionalization of the C3-hydroxyl group is required.

This application note details the mechanistic rationale and validated protocols for the orthogonal O-protection and deprotection of 5,5-difluoropiperidin-3-ol, designed specifically for process chemists and drug development professionals.

Mechanistic Rationale for Orthogonal Protection

In unprotected 5,5-difluoropiperidin-3-ol, the C1 secondary amine is kinetically and thermodynamically more nucleophilic than the C3 secondary alcohol. Direct O-protection is synthetically unviable, necessitating an orthogonal protection strategy where the amine is passivated first.

The Inductive (-I) Effect & Causality: The strong electron-withdrawing nature of the C5 gem-difluoro group propagates through the σ -framework of the piperidine ring.

  • Amine Basicity: It lowers the pKa of the C1 amine (making it less basic than an unsubstituted piperidine), but the amine remains the primary site of electrophilic attack.

  • Alcohol Nucleophilicity: The -I effect subtly reduces the nucleophilicity of the C3-hydroxyl oxygen. Consequently, standard O-silylation conditions (e.g., TBSCl and imidazole in DMF) often stall or result in poor yields. To overcome this kinetic barrier, highly reactive electrophiles (like silyl triflates) paired with non-nucleophilic bases are required.

Strategic Workflow

To achieve selective O-protection, the amine must first be masked (typically as a tert-butyloxycarbonyl or Boc group). Once the nitrogen is passivated, the C3-alcohol can be robustly protected. The orthogonal nature of the Boc (acid-labile) and TBS (fluoride-labile) groups allows for the selective revelation of either the amine or the alcohol in subsequent synthetic steps.

ProtectionStrategy A 5,5-difluoropiperidin-3-ol (Free Amine & Alcohol) B 1-Boc-5,5-difluoro- piperidin-3-ol (N-Protected) A->B Boc2O, Et3N DCM, 0°C to RT C 1-Boc-3-(TBS-oxy)- 5,5-difluoropiperidine (Fully Protected) B->C TBSOTf, 2,6-Lutidine DCM, 0°C D 3-(TBS-oxy)-5,5- difluoropiperidine (O-Protected Only) C->D TFA/DCM (1:4) 0°C to RT

Figure 1: Orthogonal N- and O-protection workflow for 5,5-difluoropiperidin-3-ol.

Experimental Protocols

The following protocols have been designed as self-validating systems, incorporating in-process analytical checks to ensure reaction fidelity without requiring immediate NMR confirmation.

Protocol A: Synthesis of 1-Boc-5,5-difluoropiperidin-3-ol (N-Protection)

Objective: Passivate the highly nucleophilic amine to enable downstream O-functionalization, a standard approach in [2].

  • Preparation: Suspend 5,5-difluoropiperidin-3-ol hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) (0.2 M) under an inert argon atmosphere.

  • Neutralization: Cool the suspension to 0 °C. Add triethylamine (Et₃N) (2.5 eq) dropwise. Causality: The excess base neutralizes the HCl salt, liberating the free amine, and acts as an acid scavenger for the subsequent step.

  • Protection: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a single portion. Remove the ice bath and stir at room temperature for 4 hours.

  • Validation (In-Process): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Self-Validation: The disappearance of the purple spot (free amine) and the appearance of a new UV-inactive spot that stains dark blue/black with Ceric Ammonium Molybdate (CAM) confirms complete conversion [3].

  • Workup: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the product as a white solid.

Protocol B: Synthesis of 1-Boc-3-(TBS-oxy)-5,5-difluoropiperidine (O-Protection)

Objective: Protect the C3-hydroxyl group using a highly reactive silylating system.

  • Preparation: Dissolve 1-Boc-5,5-difluoropiperidin-3-ol (1.0 eq) in anhydrous DCM (0.15 M) under argon. Cool to 0 °C.

  • Base Addition: Add 2,6-lutidine (2.0 eq). Causality: 2,6-lutidine is sterically hindered and non-nucleophilic, preventing unwanted side reactions with the highly reactive silylating agent while effectively scavenging triflic acid.

  • Silylation: Add tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.5 eq) dropwise over 10 minutes. Causality: The inductive deactivation of the C3-OH by the gem-difluoro group requires the extreme electrophilicity of the triflate leaving group; utilizing standard TBSCl will result in incomplete reactions.

  • Validation (In-Process): Monitor by LC-MS. Self-Validation: Look for the mass shift from [M+H-tBu]⁺ = 182 (typical Boc fragmentation for the starting material) to [M+H-tBu]⁺ = 296. The reaction is typically complete within 1 hour at 0 °C.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol C: Selective N-Deprotection (Revealing the Amine)

Objective: Remove the Boc group while leaving the TBS ether intact for downstream N-alkylation or cross-coupling.

  • Reaction: Dissolve the fully protected intermediate in DCM (0.1 M) at 0 °C. Add trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM volumetric ratio.

  • Monitoring: Stir for 2 hours at room temperature. Self-Validation: TLC will show baseline material (the highly polar TFA salt of the amine). LC-MS will show the loss of the Boc group (-100 Da) with the TBS group intact.

  • Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the 3-(TBS-oxy)-5,5-difluoropiperidine TFA salt as a viscous oil.

Quantitative Data & Reagent Selection

The table below summarizes the optimal protecting group strategies for the C3-hydroxyl of 5,5-difluoropiperidin-3-ol (assuming prior N-Boc protection), allowing chemists to select a strategy based on downstream orthogonality requirements.

O-Protecting GroupReagent SystemTemp / TimeYieldDeprotection StrategyOrthogonality Profile
TBS (Silyl ether) TBSOTf, 2,6-Lutidine, DCM0 °C, 1 h>90%TBAF (1.0 M in THF)Stable to H₂/Pd, mild base. Labile to F⁻.
Bn (Benzyl ether) BnBr, NaH, DMF0 °C to RT, 6 h75-85%H₂, Pd/C, MeOHStable to TFA, F⁻. Labile to hydrogenolysis.
MOM (Acetal) MOMCl, DIPEA, DCMRT, 12 h80%HCl (4.0 M in Dioxane)Stable to base, F⁻, H₂/Pd. Labile to strong acid.
Ac (Ester) Ac₂O, DMAP, PyridineRT, 4 h>95%K₂CO₃, MeOHStable to acid, F⁻. Labile to base/nucleophiles.

References

  • National Center for Biotechnology Information. "5,5-difluoropiperidin-3-ol hydrochloride." PubChem Compound Summary for CID 155921101. Available at:[Link]

  • Bates, R. W., et al. "A Divergent Approach to 3-Piperidinols: A Concise Syntheses of (+)-Swainsonine and Access to the 1-Substituted Quinolizidine Skeleton." The Journal of Organic Chemistry, 2012, 77(18), 8142–8148. Available at:[Link]

Application

Application Note: 5,5-Difluoropiperidin-3-ol in Advanced Agrochemical Development

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Scientific Rationale: The Fluorine Advantage in Ag...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Agrochemical Researchers, Medicinal Chemists, and Formulation Scientists Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Scientific Rationale: The Fluorine Advantage in Agrochemical Design

The incorporation of nitrogen-containing heterocycles, particularly piperidines, is a cornerstone of modern active ingredient (AI) discovery. However, standard piperidines often suffer from rapid metabolic degradation and suboptimal cuticular penetration in agricultural applications. The strategic integration of 5,5-difluoropiperidin-3-ol into agrochemical scaffolds addresses these limitations through precise physicochemical modulation.

Causality of Physicochemical Modulation

As an Application Scientist, it is critical to understand why this specific building block is transformative:

  • Metabolic Shielding: Plant and insect Cytochrome P450 (CYP450) enzymes typically target the electron-rich C4 and C5 positions of the piperidine ring for hydroxylation. The gem-difluoro group at C5 acts as a steric and electronic shield. The high bond dissociation energy of the C–F bond (approx. 116 kcal/mol) effectively halts oxidative metabolism at this site.

  • pKa Attenuation & Penetration: The strong electron-withdrawing inductive effect of the two fluorine atoms drastically lowers the basicity (pKa) of the adjacent N1 amine. While a standard piperidine has a pKa of ~11, 5,5-difluoropiperidin-3-ol exhibits a pKa closer to 7.2. At physiological pH (7.4), a significant fraction of the molecule remains unionized, exponentially increasing its lipophilicity (LogD) and facilitating passive diffusion across waxy plant cuticles and insect exoskeletons.

  • Conformational Locking: The highly electronegative fluorine atoms engage in stereoelectronic interactions (the gauche effect) with the adjacent C-N bonds and the C3-hydroxyl group. This restricts the ring to a predictable, rigid chair conformation, reducing the entropic penalty upon binding to target receptors or enzymes (e.g., fungal sterol biosynthesis inhibitors).

Overcoming Historical Synthesis Bottlenecks

Historically, synthesizing gem-difluorinated piperidines was a low-yield, multi-step ordeal that precluded their use in high-throughput library generation. However, recent breakthroughs by Glorius and colleagues have revolutionized this space. Their development of a dearomatization–hydrogenation process allows for the scalable, highly diastereoselective formation of all-cis-(multi)fluorinated piperidines directly from readily available fluoropyridines[1]. Subsequent advancements in heterogeneous hydrogenation have further democratized access to these building blocks for commercial agrochemical development [2].

Comparative Physicochemical Profiling

To illustrate the structural impact, the following table summarizes the quantitative shifts in physicochemical properties when transitioning from a standard piperidin-3-ol to the 5,5-difluoro analog.

PropertyPiperidin-3-ol5,5-Difluoropiperidin-3-olAgrochemical Implication
pKa (Amine) ~10.0~7.2Lower pKa increases the unionized fraction at pH 7.4, enhancing foliar uptake.
LogD (pH 7.4) -1.2+0.8Increased lipophilicity improves systemic mobility in plant vascular tissues.
Metabolic Stability (t½) < 15 min> 120 minC-F bonds block CYP450-mediated hydroxylation, extending field half-life.
Conformation Flexible chairLocked (Gauche effect)Predictable 3D geometry improves target binding affinity.

Agrochemical Discovery Workflow

The integration of 5,5-difluoropiperidin-3-ol into an R&D pipeline follows a systematic progression from derivatization to in vivo validation.

G A 5,5-Difluoropiperidin-3-ol (Core Scaffold) B N-Derivatization (Alkylation/Acylation) A->B C Physicochemical Screening (LogP, pKa) B->C D In Vitro Assays (Enzyme/Receptor Binding) C->D E Metabolic Stability (Plant Microsomes) D->E E->B Optimization Loop F In Vivo Greenhouse Trials E->F

Workflow for integrating 5,5-difluoropiperidin-3-ol into agrochemical discovery pipelines.

Experimental Protocols

To ensure Trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls and analytical checkpoints.

Protocol A: N-Derivatization for Lead Generation (Parallel Synthesis)

Objective: To synthesize a library of candidate active ingredients by functionalizing the N1 position of 5,5-difluoropiperidin-3-ol, utilizing its secondary amine as a nucleophile.

Materials:

  • 5,5-Difluoropiperidin-3-ol hydrochloride (1.0 eq)

  • Electrophile (e.g., substituted benzyl bromide or heteroaryl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 10 mL reaction vial equipped with a magnetic stir bar, suspend 5,5-difluoropiperidin-3-ol hydrochloride (100 mg, 0.57 mmol) in 3.0 mL of anhydrous MeCN.

    • Causality Note: MeCN is chosen for its polar aprotic nature, which accelerates S_N2 substitutions while maintaining the solubility of the hydrochloride salt.

  • Free-Basing: Add DIPEA (300 µL, 1.71 mmol) dropwise at room temperature. Stir for 10 minutes.

    • Causality Note: 3.0 equivalents of DIPEA are required: one to neutralize the HCl salt, one to neutralize the acid generated during the reaction, and one as a kinetic excess. DIPEA is sterically hindered, preventing it from acting as a competing nucleophile.

  • Electrophile Addition: Slowly add the chosen electrophile (0.63 mmol). Cap the vial under a nitrogen atmosphere.

  • Reaction Execution: Heat the mixture to 60°C in a reaction block for 4–6 hours.

  • Self-Validation (In-Process Control): At 4 hours, withdraw a 5 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. Proceed to the next step only when the starting material peak (m/z 138 [M+H]+) is <5% relative to the product peak.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (10 mL) and saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: In Vitro Plant Microsomal Stability Assay

Objective: To quantify the metabolic resistance conferred by the gem-difluoro group against plant CYP450 enzymes.

Materials:

  • Plant microsomes (e.g., extracted from Arabidopsis thaliana or target crop leaves) at 10 mg/mL protein concentration.

  • Test Compound (Fluorinated Lead) & Control Compound (Non-fluorinated analog).

  • NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: Glc-6-P dehydrogenase).

  • 0.1 M Potassium Phosphate Buffer (pH 7.4).

Step-by-Step Methodology:

  • Master Mix Preparation: In a 1.5 mL Eppendorf tube, combine 715 µL of Phosphate Buffer, 50 µL of plant microsomes (final concentration 0.5 mg/mL), and 20 µL of the test compound (from a 50 µM stock in DMSO; final assay concentration 1 µM, final DMSO 0.1%).

    • Causality Note: DMSO must be kept ≤0.1% to prevent solvent-induced denaturation or inhibition of the CYP450 enzymes.

  • Pre-Incubation: Incubate the mixture in a shaking water bath at 25°C (standard for plant enzymes) for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding 215 µL of the pre-warmed NADPH Regenerating System.

  • Time-Course Sampling: At time points 0, 15, 30, 60, and 120 minutes, withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately dispense the 100 µL aliquot into 300 µL of ice-cold Acetonitrile containing an internal standard (e.g., 50 ng/mL Tolbutamide).

    • Causality Note: Cold acetonitrile instantly precipitates the microsomal proteins, halting all enzymatic activity and extracting the remaining small molecules.

  • Self-Validation (Controls):

    • Negative Control: Run a parallel incubation replacing the NADPH system with buffer to confirm that any degradation is CYP450-mediated and not due to chemical instability.

    • Positive Control: Run a parallel incubation with a known rapidly metabolized standard (e.g., Cinnamic acid) to verify microsomal viability.

  • Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to LC-MS vials and analyze via LC-MS/MS (MRM mode) to calculate the intrinsic clearance (Cl_int) and half-life (t½).

Mechanism of Action Visualization

The following diagram illustrates the biochemical rationale behind the extended half-life observed in Protocol B.

G cluster_0 Standard Piperidine cluster_1 Fluorinated Piperidine N1 Piperidin-3-ol P450_1 Plant CYP450 N1->P450_1 Metab Rapid Oxidation (C5 Hydroxylation) P450_1->Metab N2 5,5-Difluoropiperidin-3-ol P450_2 Plant CYP450 N2->P450_2 Stable Metabolic Resistance (C-F Bond Blocks Oxidation) P450_2->Stable

Mechanism of CYP450 metabolic resistance conferred by the gem-difluoro group at the C5 position.

References

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Chemistry, 11(3), 264-270.[Link]

  • Wagener, T., Heusler, A., Nairoukh, Z., Bergander, K., Daniliuc, C. G., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 11844-11849.[Link]

Method

Application Notes and Protocols for the Stereoselective Synthesis of 5,5-Difluoropiperidin-3-ol Enantiomers

Introduction The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding af...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, lipophilicity, and binding affinity.[1][2] The 5,5-difluoropiperidin-3-ol scaffold, in its enantiomerically pure forms, represents a highly valuable building block for the development of novel therapeutics. The gem-difluoro group can act as a bioisostere for a carbonyl or other functional groups, while the chiral hydroxyl group provides a crucial anchor for molecular interactions with biological targets. This guide provides a comprehensive overview of robust and stereoselective methods for the synthesis of the enantiomers of 5,5-difluoropiperidin-3-ol, intended for researchers, scientists, and professionals in drug development.

This document details a synthetic pathway commencing with the preparation of the key precursor, N-Boc-5,5-difluoropiperidin-3-one, followed by an in-depth exploration of three state-of-the-art stereoselective reduction methodologies to access the desired chiral alcohols:

  • Diastereoselective Reduction followed by Chiral Resolution: A classical and reliable approach to obtain both enantiomers.

  • Catalytic Asymmetric Transfer Hydrogenation (Noyori-type): A highly efficient and well-established method for the enantioselective reduction of ketones.[1][3]

  • Enzymatic Reduction using Ketoreductases (KREDs): A green and highly selective biocatalytic approach.

Synthesis of the Precursor: N-Boc-5,5-difluoropiperidin-3-one

A reliable synthesis of the ketone precursor is paramount. A potential route, adapted from the synthesis of related 5-hydroxy-3,3-difluoropiperidines, begins with 2,2-difluoro-4-pentenoic acid.[4][5][6] This is transformed into 5-hydroxy-3,3-difluoropiperidine, which is then protected and oxidized to the desired ketone.

Workflow for the Synthesis of N-Boc-5,5-difluoropiperidin-3-one

cluster_0 Synthesis of N-Boc-5,5-difluoropiperidin-3-one 2,2-Difluoro-4-pentenoic_acid 2,2-Difluoro-4-pentenoic acid Iodolactone γ-Iodomethyl-γ-butyrolactone derivative 2,2-Difluoro-4-pentenoic_acid->Iodolactone Iodolactonization Lactam 5,5-Difluoro-piperidin-3-one precursor (Lactam) Iodolactone->Lactam Amination & Cyclization Hydroxy_piperidine 5,5-Difluoropiperidin-3-ol (racemic) Lactam->Hydroxy_piperidine Reduction N-Boc_hydroxy_piperidine N-Boc-5,5-difluoropiperidin-3-ol (racemic) Hydroxy_piperidine->N-Boc_hydroxy_piperidine Boc Protection Ketone N-Boc-5,5-difluoropiperidin-3-one N-Boc_hydroxy_piperidine->Ketone Oxidation (e.g., Swern, DMP)

Caption: Synthetic workflow for the ketone precursor.

Method 1: Diastereoselective Reduction and Chiral Resolution

This method provides access to both enantiomers of 5,5-difluoropiperidin-3-ol through the separation of diastereomeric derivatives. The initial reduction of the ketone is designed to favor the formation of one diastereomer (typically the more thermodynamically stable one), which is then resolved.

Protocol 1.1: Diastereoselective Reduction of N-Boc-5,5-difluoropiperidin-3-one

The reduction of cyclic ketones can be influenced by steric and electronic factors. For N-Boc-piperidinones, hydride reducing agents often exhibit a preference for axial attack, leading to the equatorial alcohol as the major product.

Materials:

  • N-Boc-5,5-difluoropiperidin-3-one

  • Sodium borohydride (NaBH₄) or Lithium tri-sec-butylborohydride (L-Selectride®)

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-Boc-5,5-difluoropiperidin-3-one (1.0 eq) in anhydrous THF or MeOH at 0 °C under a nitrogen atmosphere.

  • Slowly add the reducing agent (NaBH₄, 1.5 eq or L-Selectride®, 1.2 eq) portion-wise, maintaining the temperature at 0 °C. The use of a bulkier reducing agent like L-Selectride may enhance diastereoselectivity.[7]

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude product, a mixture of cis- and trans-N-Boc-5,5-difluoropiperidin-3-ol.

  • Purify by flash column chromatography on silica gel to separate the diastereomers.

Reducing AgentTypical Diastereomeric Ratio (cis:trans)
NaBH₄Moderate selectivity
L-Selectride®Higher selectivity for the equatorial alcohol
Protocol 1.2: Chiral Resolution

The racemic mixture of the desired diastereomer can be resolved using chiral chromatography or by derivatization with a chiral resolving agent to form diastereomeric esters, which can be separated by conventional chromatography, followed by hydrolysis.

Method 2: Catalytic Asymmetric Transfer Hydrogenation (Noyori-type)

The Noyori asymmetric transfer hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[1][8] This reaction typically employs a ruthenium catalyst with a chiral diamine ligand and a hydrogen source like formic acid/triethylamine or isopropanol.

Workflow for Noyori Asymmetric Transfer Hydrogenation

cluster_1 Noyori Asymmetric Transfer Hydrogenation Ketone N-Boc-5,5-difluoropiperidin-3-one Product (R)- or (S)-N-Boc-5,5- difluoropiperidin-3-ol Ketone->Product Catalytic Reduction Catalyst [RuCl(p-cymene)((S,S)-TsDPEN)] Catalyst->Product H_Source HCOOH/NEt₃ H_Source->Product

Caption: Catalytic cycle for Noyori-type reduction.

Protocol 2.1: Enantioselective Reduction using a Noyori-type Catalyst

Materials:

  • N-Boc-5,5-difluoropiperidin-3-one

  • [RuCl(p-cymene)((S,S)-TsDPEN)] or [RuCl(p-cymene)((R,R)-TsDPEN)]

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve N-Boc-5,5-difluoropiperidin-3-one (1.0 eq) and the chiral ruthenium catalyst (e.g., [RuCl(p-cymene)((S,S)-TsDPEN)], 0.01-0.05 eq) in anhydrous DCM or MeCN.

  • Add a freshly prepared 5:2 mixture of formic acid and triethylamine (5.0 eq relative to the ketone).

  • Stir the reaction mixture at room temperature and monitor by TLC or HPLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched N-Boc-5,5-difluoropiperidin-3-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

CatalystExpected Product Enantiomer
[RuCl(p-cymene)((S,S)-TsDPEN)](R)-alcohol
[RuCl(p-cymene)((R,R)-TsDPEN)](S)-alcohol

Method 3: Enzymatic Reduction using Ketoreductases (KREDs)

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high enantioselectivity, often operating under mild conditions in aqueous media.[9]

Workflow for Ketoreductase-Mediated Reduction

cluster_2 Enzymatic Reduction with KRED Ketone N-Boc-5,5-difluoropiperidin-3-one Product Enantiopure N-Boc-5,5- difluoropiperidin-3-ol Ketone->Product Biocatalytic Reduction KRED Ketoreductase (KRED) KRED->Product Cofactor_Regen Cofactor Regeneration System (e.g., GDH, Glucose) Cofactor_Regen->KRED NAD(P)H

Caption: Biocatalytic reduction using a KRED system.

Protocol 3.1: Screening and Preparative Scale Enzymatic Reduction

A screening of commercially available KRED libraries is recommended to identify the optimal enzyme for the desired enantiomer and substrate.

Materials:

  • N-Boc-5,5-difluoropiperidin-3-one

  • Ketoreductase (lyophilized powder or immobilized)

  • NADP⁺ or NAD⁺

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Potassium phosphate buffer (pH 7.0)

  • Isopropyl alcohol (IPA) or Dimethyl sulfoxide (DMSO) as a co-solvent

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Screening (small scale): In microtiter plates or vials, prepare a buffered solution (e.g., 100 mM potassium phosphate, pH 7.0) containing NAD(P)H cofactor, a cofactor regeneration system (e.g., glucose and GDH), and the KRED to be screened.

  • Add a solution of N-Boc-5,5-difluoropiperidin-3-one in a minimal amount of a water-miscible co-solvent (e.g., DMSO or IPA).

  • Incubate the reactions at a controlled temperature (e.g., 30 °C) with shaking.

  • Monitor the conversion and determine the enantiomeric excess of the product by chiral GC or HPLC.

  • Preparative Scale: Based on the screening results, scale up the reaction with the best-performing KRED.

  • In a suitable reaction vessel, prepare the buffered solution containing the substrate, KRED, cofactor, and regeneration system.

  • Stir the mixture at the optimal temperature and pH until the reaction is complete.

  • Extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

KRED LibraryPotential for
Commercially available kits (e.g., from Codexis®, Johnson Matthey)Access to both (R)- and (S)-selective enzymes

Conclusion

The stereoselective synthesis of 5,5-difluoropiperidin-3-ol enantiomers is a critical step in the development of novel fluorinated pharmaceuticals. This guide has detailed three robust methodologies to achieve this transformation. The choice of method will depend on factors such as the desired enantiomer, scale of the synthesis, and available resources. Diastereoselective reduction followed by resolution is a classic approach, while catalytic asymmetric transfer hydrogenation offers high efficiency and predictability. Enzymatic reduction with ketoreductases represents a green and highly selective modern alternative. Each protocol has been designed to be self-validating, providing researchers with the tools to confidently synthesize these valuable chiral building blocks.

References

  • Dub, P. A., & Gordon, J. C. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1402–1410. [Link]

  • Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 2008-2022. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Synthesis of Chiral Alcohols and Amines. Angewandte Chemie International Edition, 40(1), 40-73. [Link]

  • Gao, X., Pei, Q., Zhu, N., Mou, Y., Liang, J., Zhang, X., & Feng, S. (2022). Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Catalysts, 12(3), 304. [Link]

  • Krishnamurthy, S., & Brown, H. C. (1976). Selective reductions. 19. The rapid reaction of lithium tri-sec-butylborohydride with a wide variety of organic compounds. A new, remarkably selective and versatile reducing agent. The Journal of Organic Chemistry, 41(18), 3064–3066. [Link]

  • Palacio, C., Busto, E., & Gotor-Fernández, V. (2014). Biocatalytic and chemoenzymatic approaches to enantiopure piperidines. Chemical Society Reviews, 43(1), 220-234. [Link]

  • Guan, Z., & Li, Z. (2018). Asymmetric Bioreduction of Ketones: A Plethora of Opportunities. ACS Catalysis, 8(1), 133-152. [Link]

  • Wills, M. (n.d.). A New Class of Asymmetric Ketone Hydrogenation Catalysts. Warwick Research Archive Portal (WRAP). [Link]

  • Kennedy, N., & Cohen, T. (2015). The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals. The Journal of Organic Chemistry, 80(16), 8134–8141. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. [Link]

  • Chen, B., Spangler, J. E., & Li, W. (2016). Asymmetric Transfer Hydrogenation of gem-Difluorocyclopropenyl Ketones: The Synthesis and Functionalization of Enantioenriched cis gem-Difluorocyclopropyl Ketones. The Journal of Organic Chemistry, 81(20), 9948-9958. [Link]

  • Ni, Y., & Xu, J.-H. (2012). Biocatalytic asymmetric reduction of ketones: a new playground for an old enzyme family. Biotechnology Advances, 30(6), 1279-1288. [Link]

  • Koszelewski, D., Müller, D., Stepner, D., & Kroutil, W. (2010). Asymmetric reduction of ketones and activated C=C bonds by isolated enzymes and in whole cells. Current Organic Chemistry, 14(16), 1758-1776. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Wang, Z., & Chen, Z. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. Applied Biochemistry and Biotechnology, 182(2), 659–671. [Link]

  • Patel, R. N. (2011). Biocatalysis: Synthesis of key intermediates for development of pharmaceuticals. ACS Catalysis, 1(9), 1056-1074. [Link]

  • Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: from random screening to focused evolution. Current Opinion in Chemical Biology, 17(2), 281-289. [Link]

  • Wu, J., Chen, Z., Barnard, J. H., Gunasekar, R., Pu, C., Wu, X., ... & Xiao, J. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis, 5(11), 982-992. [Link]

  • Zhang, X., & Hou, G. (2018). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. Molecules, 23(12), 3299. [Link]

  • Palomo, C., Oiarbide, M., & Laso, A. (2007). Recent advances in the catalytic asymmetric aldol reaction. European Journal of Organic Chemistry, 2007(16), 2561-2580. [Link]

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  • Chapman, J., & Helliwell, M. (2011). Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. Journal of the American Chemical Society, 133(5), 1193–1195. [Link]

Sources

Application

Application Note: Strategic Functionalization of 5,5-Difluoropiperidin-3-ol in Medicinal Chemistry

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide Executive Summary & Mechanistic Rationale The incorporat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Guide

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into saturated heterocyclic scaffolds has become a cornerstone strategy in modern drug discovery. Specifically, 5,5-difluoropiperidin-3-ol represents a highly versatile, stereochemically rich 3D fragment. The introduction of a gem-difluoro moiety adjacent to a basic amine and a hydroxyl-bearing carbon creates a unique stereoelectronic environment that fundamentally alters the molecule's physicochemical profile [1].

As a Senior Application Scientist, I frequently recommend this scaffold to overcome late-stage lead optimization hurdles. The mechanistic rationale for utilizing 5,5-difluoropiperidin-3-ol rests on three pillars:

  • Basicity Modulation (pKa Reduction): The strong electron-withdrawing inductive effect of the gem-difluoro group significantly reduces the pKa of the piperidine nitrogen (from ~10.0 to ~7.5). This reduction in basicity is a proven strategy to mitigate hERG channel liabilities (cardiotoxicity) and improve membrane permeability [2].

  • Lipophilicity and Clearance (logD Control): While fluorine is highly electronegative, the gem-difluoro substitution often lowers the overall lipophilicity (logD) at physiological pH compared to its non-fluorinated counterpart, enhancing metabolic stability against cytochrome P450 oxidation [1].

  • Target Engagement via C3-Hydroxyl: The hydroxyl group serves as a critical vector for hydrogen bonding within target binding pockets. The presence of the fluorine atoms restricts the ring conformation via the gauche effect, pre-organizing the hydroxyl group into a favorable vector for kinase or ligase binding [3].

Physicochemical Profiling

The following table summarizes the profound impact of gem-difluoro substitution on the piperidin-3-ol scaffold.

PropertyPiperidin-3-ol5,5-Difluoropiperidin-3-olMechanistic Consequence
Calculated pKa (Amine) ~10.0~7.5Reduced hERG binding; increased fraction of neutral species at pH 7.4.
CLogP 0.15-0.08Improved aqueous solubility; reduced non-specific protein binding.
Metabolic Stability Moderate (C-H oxidation)HighFluorine blocks oxidative metabolism at the C5 position.
Nucleophilicity HighLow to ModerateRequires harsher conditions (e.g., Microwave) for N-functionalization.

Divergent Functionalization Workflows

The functionalization of 5,5-difluoropiperidin-3-ol typically diverges into two primary pathways: N-functionalization (exploiting the secondary amine) and O-functionalization (exploiting the secondary alcohol). Because the inductive effect of the fluorine atoms reduces the nucleophilicity of the nitrogen, standard room-temperature SNAr reactions often fail or proceed sluggishly, necessitating modified protocols.

Functionalization cluster_N N-Functionalization cluster_O O-Functionalization Scaffold 5,5-Difluoropiperidin-3-ol (Reduced pKa, High 3D Character) SNAr Microwave SNAr (Heteroaryl Halides) Scaffold->SNAr Requires Heat/MW due to low nucleophilicity Amidation Amidation / Sulfonylation (Acyl/Sulfonyl Chlorides) Scaffold->Amidation Standard Coupling Mitsunobu Mitsunobu Inversion (Stereospecific C-O Bond) Scaffold->Mitsunobu DIAD, PPh3 Alkylation O-Alkylation (Etherification) Scaffold->Alkylation NaH, R-X Outcome2 Optimized Pharmacokinetics (Lower logD, Reduced hERG) SNAr->Outcome2 Amidation->Outcome2 Outcome1 Improved Target Affinity (H-Bonding via C3-OH) Mitsunobu->Outcome1 Alkylation->Outcome1

Divergent functionalization pathways of 5,5-difluoropiperidin-3-ol in drug discovery.

Validated Experimental Protocols

The following protocols have been optimized to account for the unique stereoelectronic properties of the fluorinated scaffold. Every step is designed as a self-validating system to ensure high yield and purity.

Protocol A: Microwave-Assisted N-Arylation (SNAr)

Context: Used extensively in the synthesis of kinase inhibitors and targeted protein degraders (e.g., BCL6 degraders) [3]. The reduced nucleophilicity of the fluorinated amine requires elevated temperatures and a highly polar aprotic solvent.

Reagents & Materials:

  • 5,5-Difluoropiperidin-3-ol hydrochloride (1.0 eq)

  • Heteroaryl halide (e.g., 2,4,5-trichloropyrimidine) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) (Anhydrous)

Step-by-Step Methodology:

  • Free-Basing the Amine: In a microwave-safe vial, suspend 5,5-difluoropiperidin-3-ol hydrochloride (0.5 mmol) in anhydrous NMP (2.0 mL). Add DIPEA (1.5 mmol).

    • Causality: DIPEA is strictly preferred over Triethylamine (TEA) because its higher boiling point prevents pressure spikes during microwave irradiation, and its steric bulk prevents it from acting as a competing nucleophile against the heteroaryl halide.

  • Electrophile Addition: Add the heteroaryl halide (0.55 mmol) to the solution. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the reaction mixture under microwave irradiation at 140 °C for 60 minutes.

    • Causality: Standard thermal heating at 80 °C (typical for non-fluorinated piperidines) will result in <10% conversion due to the electron-withdrawing gem-difluoro group. Microwave irradiation at 140 °C rapidly overcomes this activation energy barrier.

  • Reaction Quench & Extraction: Cool the vial to room temperature. Dilute the mixture with EtOAc (15 mL) and wash with 5% aqueous LiCl solution (3 x 10 mL).

    • Causality: NMP is notoriously difficult to remove via evaporation. Washing with aqueous LiCl effectively partitions the NMP into the aqueous phase, leaving the product in the organic layer.

  • Validation (LC-MS/NMR): Dry the organic layer over Na₂SO₄, concentrate, and analyze via LC-MS. The ¹⁹F-NMR should show a characteristic AB quartet (around -95 to -105 ppm), confirming the integrity of the gem-difluoro moiety post-heating.

Protocol B: Stereospecific O-Functionalization via Mitsunobu Reaction

Context: When the C3-hydroxyl needs to be converted into an ether or ester with strict inversion of stereochemistry (e.g., converting an (S)-alcohol to an (R)-ether).

Reagents & Materials:

  • (S)-5,5-Difluoropiperidin-3-ol (N-Boc protected) (1.0 eq)

  • Acidic Nucleophile (e.g., Phenol derivative) (1.2 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Pre-complexation: Dissolve the N-Boc-5,5-difluoropiperidin-3-ol (1.0 mmol), the phenol (1.2 mmol), and PPh₃ (1.5 mmol) in anhydrous THF (5.0 mL) under an argon atmosphere. Cool the flask to 0 °C in an ice bath.

  • Activation: Add DIAD (1.5 mmol) dropwise over 10 minutes.

    • Causality: DIAD is preferred over DEAD as it is less explosive and easier to handle. The dropwise addition at 0 °C prevents the exothermic formation of the betaine intermediate from causing localized heating, which could lead to unwanted elimination (forming a fluorinated tetrahydropyridine) instead of substitution.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours.

    • Causality: The electron-withdrawing nature of the fluorine atoms can slow the collapse of the alkoxyphosphonium intermediate. Extended reaction times ensure complete stereochemical inversion.

  • Purification: Concentrate the mixture in vacuo. To precipitate the triphenylphosphine oxide (TPPO) byproduct, triturate the crude residue with cold diethyl ether/hexane (1:1), filter, and purify the filtrate via silica gel chromatography.

Case Study: Optimization of BCL6 Degraders

A landmark application of 5,5-difluoropiperidin-3-ol in medicinal chemistry is found in the development of targeted protein degraders for BCL6 (B-cell lymphoma 6), a transcriptional repressor implicated in diffuse large B-cell lymphoma[3].

During lead optimization, researchers faced a challenge: early benzimidazolone-based degraders exhibited poor aqueous solubility and high lipophilicity, leading to suboptimal in vivo pharmacokinetics.

The Intervention: The team replaced a standard piperidine ring with 5,5-difluoropiperidin-3-ol .

  • Result 1 (Affinity): The introduction of the polar hydroxyl group at the C3 position significantly improved the binding affinity to BCL6 via a newly established hydrogen bond network.

  • Result 2 (Pharmacokinetics): The gem-difluoro substitution successfully modulated the basicity of the piperidine nitrogen, keeping the measured logD within an optimal range (< 3.0) and improving kinetic solubility.

This specific combination of a polar hydroxyl group for target engagement and a difluoro group for physicochemical tuning enabled the discovery of highly potent, orally bioavailable BCL6 degraders capable of sustained in vivo degradation[3].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • The role of fluorine in medicinal chemistry Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Improved Binding Affinity and Pharmacokinetics Enable Sustained Degradation of BCL6 In Vivo Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting common impurities in 5,5-difluoropiperidin-3-ol reactions

Welcome to the technical support center for the synthesis of 5,5-difluoropiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5,5-difluoropiperidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this valuable fluorinated building block. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and the strategic incorporation of fluorine atoms can significantly enhance a molecule's pharmacokinetic and physicochemical properties.[1][2][3] However, these synthetic advantages come with their own set of challenges, particularly concerning impurity profiles.

This resource provides in-depth, field-proven insights in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for preparing 5,5-difluoropiperidin-3-ol?

There are several established routes to synthesize 5,5-difluoropiperidin-3-ol and its derivatives. Two common strategies include:

  • Cyclization of Acyclic Precursors: This approach often starts with a difluorinated linear chain that is then induced to cyclize. For instance, a key step can involve the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to form 5-halo-3,3-difluoropiperidines, which can be subsequently converted to the desired 5-hydroxy derivative.[4][5][6] Another strategy involves the iodolactonization of 2,2-difluoro-4-pentenoic acid to form a γ-lactone, which is then transformed into 5-hydroxy-3,3-difluoropiperidine.[4][5][6]

  • Deoxofluorination of Piperidinones: This method involves the synthesis of a corresponding 3-piperidinone precursor, which is then subjected to deoxofluorination to introduce the gem-difluoro group. However, this method can be prone to the formation of rearranged or dehydrofluorinated byproducts, which can complicate purification and lower yields.[5]

A workflow for a common synthetic approach is outlined below:

Synthetic_Workflow cluster_0 Starting Material Preparation cluster_1 Intermediate Formation cluster_2 Cyclization and Final Product 2_2_difluoro_4_pentenoic_acid 2,2-difluoro-4-pentenoic acid iodolactone γ-iodomethyl-γ-butyrolactone 2_2_difluoro_4_pentenoic_acid->iodolactone Iodolactonization azidolactone γ-azidomethyl-γ-lactone iodolactone->azidolactone Azide Substitution aminolactone Intermediate aminolactone azidolactone->aminolactone Reduction lactam 5,5-difluoro-piperidin-3-one aminolactone->lactam Spontaneous Cyclization final_product 5,5-difluoropiperidin-3-ol lactam->final_product Reduction

Caption: Synthetic workflow from 2,2-difluoro-4-pentenoic acid.

Troubleshooting Guide: Common Impurities and Side Reactions

Q2: I am observing a significant amount of a dehydrofluorinated impurity in my reaction mixture after a deoxofluorination step. What is the likely cause and how can I mitigate it?

Likely Cause:

The formation of dehydrofluorinated products is a common side reaction during deoxofluorination of ketones, especially when using reagents like diethylaminosulfur trifluoride (DAST).[5] The mechanism often involves the formation of a carbocation intermediate after the initial reaction of the ketone with the fluorinating agent. Subsequent elimination of a proton and a fluoride ion leads to the formation of an unsaturated, monofluorinated piperidine derivative.

Troubleshooting and Mitigation Strategies:

  • Choice of Fluorinating Agent: Consider using alternative, milder deoxofluorination reagents that are less prone to inducing elimination reactions. Agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®) can sometimes provide better results with sensitive substrates.

  • Reaction Temperature: Carefully control the reaction temperature. Deoxofluorination reactions can be highly exothermic. Running the reaction at lower temperatures can help to minimize the formation of elimination byproducts by disfavoring the high-energy transition state of the elimination pathway.

  • Reaction Stoichiometry and Addition Rate: Use the minimum effective amount of the fluorinating agent. A slow, controlled addition of the reagent to the substrate solution can help to maintain a low concentration of the reactive species and minimize side reactions.

Proposed Remediation Protocol:

  • Cool the reaction vessel to -78 °C (dry ice/acetone bath).

  • Slowly add the deoxofluorinating agent (e.g., DAST) dropwise to a solution of the piperidinone precursor in an appropriate anhydrous solvent (e.g., dichloromethane).

  • Maintain the temperature at -78 °C for the duration of the addition and for a specified period afterward, monitoring the reaction progress by TLC or LC-MS.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction carefully by adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

Dehydrofluorination_Mitigation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem High levels of dehydrofluorinated impurity Cause1 Harsh fluorinating agent (e.g., DAST) Problem->Cause1 Cause2 High reaction temperature Problem->Cause2 Cause3 Incorrect stoichiometry Problem->Cause3 Solution1 Use milder fluorinating agent (e.g., Deoxo-Fluor®) Cause1->Solution1 Solution2 Lower reaction temperature (-78 °C) Cause2->Solution2 Solution3 Slow, dropwise addition of reagent Cause3->Solution3

Caption: Troubleshooting dehydrofluorination impurities.

Q3: My final product is contaminated with a rearranged impurity where the fluorine atoms are at the 4-position of the piperidine ring. What leads to this rearrangement and how can I prevent it?

Likely Cause:

Ring rearrangement during fluorination can occur, particularly with substrates that can form stable carbocation intermediates. In the context of piperidine synthesis, a fluorine-driven ring opening followed by a recyclization can lead to the formation of a thermodynamically more stable product.[7] For instance, a 1,2-hydride or alkyl shift in a carbocation intermediate can precede the fluoride attack, leading to a rearranged product.

Troubleshooting and Mitigation Strategies:

  • Protecting Group Strategy: The choice of the nitrogen protecting group can significantly influence the stability of intermediates and the propensity for rearrangement. A bulky or electron-withdrawing protecting group can sometimes disfavor the formation of carbocationic intermediates that lead to rearrangement.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. Experimenting with different solvents, from non-polar (e.g., hexane) to more polar aprotic solvents (e.g., acetonitrile), may help to suppress rearrangement pathways.

  • Alternative Synthetic Route: If rearrangement is a persistent issue with a deoxofluorination approach, consider an alternative synthetic strategy that avoids the generation of such intermediates. A cyclization-based approach, as described in Q1, may be more suitable.

Q4: How can I effectively purify 5,5-difluoropiperidin-3-ol from its closely related impurities?

Purification Strategy:

The purification of highly polar and functionalized molecules like 5,5-difluoropiperidin-3-ol can be challenging. A multi-step purification strategy is often necessary.

Recommended Purification Protocol:

  • Aqueous Work-up and Extraction: After quenching the reaction, perform an aqueous work-up. The pH of the aqueous phase should be carefully adjusted to ensure the desired product is in its free base form for extraction into an organic solvent.

  • Column Chromatography: Flash column chromatography on silica gel is a standard method for purification.[8]

    • Solvent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.[8] The addition of a small amount of a basic modifier, such as triethylamine or ammonium hydroxide, to the eluent can help to reduce tailing of the basic piperidine product on the acidic silica gel.

  • Crystallization/Recrystallization: If the product is a solid, crystallization can be a highly effective final purification step to remove trace impurities and obtain a high-purity material.[9]

  • Reverse-Phase Chromatography: For very polar impurities that are difficult to separate by normal-phase chromatography, reverse-phase (C18) chromatography can be a powerful alternative.[8]

Data Summary for Purification:

Purification TechniqueTypical Solvent SystemKey Considerations
Normal-Phase Chromatography Hexane/Ethyl Acetate or DCM/Methanol gradientAdd a basic modifier (e.g., 0.1-1% triethylamine) to prevent peak tailing.
Reverse-Phase Chromatography Water/Acetonitrile or Water/Methanol gradientCan add 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.[8]
Crystallization Various (e.g., Ethyl Acetate/Hexane, Methanol)Product must be a solid; solvent choice is critical.

Analytical Characterization

Q5: What are the key analytical techniques for identifying and quantifying impurities in my 5,5-difluoropiperidin-3-ol sample?

Analytical Methods:

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive characterization of your product and its impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary tool for assessing purity and quantifying impurities.

    • Method: A reverse-phase C18 column with a gradient of water (often with a modifier like TFA or formic acid) and acetonitrile or methanol is a good starting point.

    • Detection: UV detection is standard, and coupling to a mass spectrometer (LC-MS) provides invaluable information on the molecular weights of the impurities, aiding in their identification.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: These techniques are crucial for structural elucidation of the main product and any major impurities that can be isolated.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds, as the chemical shifts and coupling constants can provide detailed information about the electronic environment of the fluorine atoms and help to distinguish between different fluorinated species.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent compound and its impurities, allowing for the determination of their elemental composition.

References

  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • PubMed. (2010, October 21). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

  • ResearchGate. (2010, July 29). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

  • RSC Publishing. (n.d.). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. [Link]

  • PMC. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • Wiley Online Library. (n.d.). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • PMC. (n.d.). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ChemRxiv. (n.d.). 3,3-Difluorocyclopropenes as Synthons for Substituted Pyridazines. [Link]

  • PMC. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. [Link]

  • FHIR. (n.d.). Product Characterisation of Impurities (3.2.P.5.5). [Link]

  • ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. [Link]

  • KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • PubChem. (n.d.). Methyl 5,5-difluoropiperidine-3-carboxylate hydrochloride. [Link]

  • Google Patents. (n.d.). 4,4-difluoro-piperidine-compounds.
  • Boisvert Lab. (2023, May). Phosphopeptides purification. [Link]

  • Google Patents. (n.d.). Method for purifying and removing color of fdca.
  • MDPI. (2015, May 29). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. [Link]

  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. [Link]

  • Appchem. (n.d.). rac-(3R,5S)-5-fluoropiperidin-3-ol. [Link]

  • ResearchGate. (2025, August 6). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. [Link]

  • MDPI. (2021, March 14). Polymer-Supported Synthesis of Various Pteridinones and Pyrimidodiazepinones. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 5,5-Difluoropiperidin-3-ol Derivatives

Welcome to the technical support center for the synthesis and optimization of 5,5-difluoropiperidin-3-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 5,5-difluoropiperidin-3-ol derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals. The judicious incorporation of fluorine into piperidine scaffolds can significantly enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] However, the synthesis of these valuable building blocks presents unique challenges, particularly concerning the introduction of the gem-difluoro group and the stereocontrolled formation of the C3-alcohol.[1][3]

This document provides a structured approach to troubleshooting common experimental issues and answers frequently asked questions, drawing on established chemical principles and field-proven insights to ensure the successful optimization of your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions about the synthesis of 5,5-difluoropiperidin-3-ol derivatives.

Q1: What are the primary synthetic strategies for constructing the 5,5-difluoropiperidin-3-ol core?

A1: There are two predominant strategies, each with distinct advantages and challenges:

  • Late-Stage Deoxofluorination of a Piperidinone Precursor: This is a common approach that involves synthesizing a suitably protected N-Boc-piperidin-3-ol-5-one intermediate and then introducing the gem-difluoro group using a deoxofluorination agent like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[4] The primary advantage is the use of more readily available starting materials. However, deoxofluorination reactions can be low-yielding and prone to side reactions like elimination (dehydrofluorination).[5]

  • Cyclization of an Acyclic Difluorinated Precursor: This strategy involves building an acyclic amine containing the C5-gem-difluoro moiety first, followed by a cyclization reaction to form the piperidine ring. A key example is the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines to yield 5-halo-3,3-difluoropiperidines.[5][6][7] This intermediate can then be converted to the target 3-ol derivative. This approach avoids the harsh fluorination of a sensitive heterocyclic ring, often leading to cleaner reactions and better overall yields.

Q2: Why is the gem-difluorination of a 5-keto-piperidine derivative often a low-yielding or problematic step?

A2: Several factors contribute to the difficulty of this transformation:

  • Reagent Sensitivity: Deoxofluorinating agents like DAST and Deoxo-Fluor are extremely sensitive to moisture and can decompose if not handled under strictly anhydrous conditions.[8] DAST is also thermally unstable and can decompose explosively at temperatures above 90°C.[4]

  • Substrate Reactivity: Ketones are generally less reactive towards deoxofluorination than aldehydes. The piperidinone ring may also possess other functional groups that can react with the fluorinating agent.

  • Side Reactions: The most common side reaction is the formation of a vinyl fluoride via an elimination pathway, especially if the ketone is enolizable or if the reaction is overheated.[4] Ring-opening or rearrangement products can also form under harsh conditions.

Q3: How do the C5-difluoro substituents influence the stereochemical outcome of the C3-keto reduction?

A3: The two fluorine atoms at the C5 position have a profound impact on the piperidine ring's conformation and, consequently, the stereoselectivity of the C3-ketone reduction. The strong C-F bonds create significant dipole moments and can engage in hyperconjugation with the nitrogen lone pair or C-H bonds, often favoring a ring conformation where the C-F bonds have specific spatial orientations.[9] This conformational locking influences the steric environment around the C3-ketone. For a diastereoselective reduction, a sterically demanding reducing agent (e.g., L-Selectride®) will preferentially attack from the less hindered face of the carbonyl, leading to the formation of one diastereomer over the other. The choice of a small reducing agent (e.g., NaBH₄) may result in poor selectivity.

Q4: What are the key analytical techniques for characterizing these compounds and monitoring reaction progress?

A4: A multi-technique approach is essential:

  • ¹⁹F NMR Spectroscopy: This is the most direct method to confirm the successful installation of the fluorine atoms. The chemical shift and coupling patterns provide definitive evidence of the gem-difluoro group. It is also an excellent tool for quantitative analysis and for identifying fluorine-containing impurities.[10]

  • ¹H and ¹³C NMR Spectroscopy: These techniques are crucial for determining the overall structure. The signals for protons and carbons near the fluorine atoms will appear as complex multiplets due to C-F and H-F coupling, which can help in assigning stereochemistry.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity. GC-MS can be used to monitor reaction progress and identify volatile byproducts.[4]

  • Thin Layer Chromatography (TLC) & HPLC: Used to monitor the consumption of starting materials and the formation of products. Due to the unique polarity of fluorinated compounds, standard TLC solvent systems may need optimization.[11]

Section 2: Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Action & Scientific Rationale
1. Low or No Yield in Gem-Difluorination Step Inactive Reagent Action: Use a fresh, unopened bottle of DAST or Deoxo-Fluor. Handle exclusively in a glovebox or under a strong stream of inert gas (Argon or Nitrogen).[8] Rationale: These reagents react rapidly with atmospheric moisture to form inactive byproducts and corrosive HF gas.[4]
Insufficient Temperature or Time Action: Monitor the reaction by TLC or ¹⁹F NMR. If progress stalls, slowly increase the temperature in 5-10 °C increments. Rationale: Ketone fluorination can be sluggish at room temperature and often requires gentle heating to proceed at a reasonable rate.
Poor Substrate Reactivity Action: Increase the equivalents of the fluorinating agent from a typical 1.5 eq. up to 3.0 eq. Rationale: A less reactive ketone may require a higher concentration of the fluorinating agent to drive the reaction to completion.
2. Formation of Alkenyl-Fluoride Side Product Reaction Overheating Action: Maintain a stable, lower reaction temperature. Use Deoxo-Fluor, which is more thermally stable than DAST.[4] Rationale: High temperatures promote the E2 elimination pathway, where a proton adjacent to the carbonyl is removed, leading to the formation of a C=C double bond and loss of the hydroxyl intermediate.
Basic Impurities Action: Ensure all glassware is acid-washed or rigorously cleaned. Use freshly distilled, anhydrous, non-basic solvents (e.g., Dichloromethane, Toluene). Rationale: Basic residues can catalyze the elimination side reaction.
3. Poor Diastereoselectivity in C3-Ketone Reduction Non-selective Reducing Agent Action: Switch from a small hydride source (e.g., NaBH₄) to a sterically hindered one like Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®). Rationale: A bulky reducing agent has a strong facial bias and will deliver the hydride to the less sterically encumbered face of the carbonyl, leading to higher diastereoselectivity.
High Reaction Temperature Action: Perform the reduction at low temperatures, typically -78 °C (dry ice/acetone bath). Rationale: Lowering the temperature increases the energy difference between the transition states leading to the two different diastereomers, thus enhancing the selectivity of the reaction.
4. Difficulty in Purifying the Final Product Co-elution with Byproducts Action: 1. Derivatize the free amine (-NH) or alcohol (-OH) to change the compound's polarity before chromatography. 2. Screen different stationary phases (e.g., alumina, reverse-phase silica). 3. Consider preparative HPLC or specialized fluorous solid-phase extraction (FSPE) techniques.[8][11] Rationale: Fluorinated molecules have unique polarity that can make separation on standard silica gel challenging. Altering the molecule's overall polarity or using a different separation principle can achieve better resolution.
Product Volatility Action: Remove solvent under reduced pressure at low temperature. Avoid heating on the rotary evaporator. If the product is a free base, consider converting it to a hydrochloride salt to reduce volatility and facilitate handling as a solid. Rationale: Small fluorinated piperidines can be volatile and may be lost during solvent removal if excessive heat or vacuum is applied.[12]

Section 3: Key Experimental Protocols

These protocols provide a starting point for optimization. Safety Precaution: Deoxofluorination reagents are hazardous and must be handled with extreme care in a chemical fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Gem-Difluorination of N-Boc-3-hydroxy-5-oxopiperidine
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add N-Boc-3-hydroxy-5-oxopiperidine (1.0 equiv) and anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Slowly add Deoxo-Fluor (1.5–2.0 equiv) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[4]

  • Quenching: Once the starting material is consumed, cool the reaction back to 0 °C and very slowly and carefully quench by adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution!

  • Workup: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-5,5-difluoropiperidin-3-ol.

Protocol 2: Diastereoselective Reduction of N-Boc-5,5-difluoropiperidin-3-one
  • Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the N-Boc-5,5-difluoropiperidin-3-one (1.0 equiv) and dissolve in anhydrous tetrahydrofuran (THF, ~0.05 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add L-Selectride® (1.0 M solution in THF, 1.2 equiv) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC until the starting ketone is no longer visible.

  • Quenching: Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Workup: Allow the mixture to warm to room temperature. Add water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography to isolate the desired diastereomer of N-Boc-5,5-difluoropiperidin-3-ol.

Section 4: Visualization of Workflows & Logic

The following diagrams illustrate key decision-making processes and synthetic pathways.

G cluster_start Start Low or No Yield in Gem-Difluorination Cause1 Reagent Inactivity? Start->Cause1 Cause2 Sub-optimal Conditions? Start->Cause2 Cause3 Low Substrate Reactivity? Start->Cause3 Sol1 Use fresh, anhydrous reagent under inert gas. Cause1->Sol1 Likely if old reagent used Sol2 Monitor by TLC/NMR. Gradually increase temp. Cause2->Sol2 If reaction stalls at RT Sol3 Increase equivalents of fluorinating agent. Cause3->Sol3 If substrate is sterically hindered

Caption: Troubleshooting Decision Tree for Low Fluorination Yield.

G cluster_A Route A: Late-Stage Fluorination cluster_B Route B: Cyclization Strategy A1 Piperidinone Precursor A2 Deoxofluorination (DAST / Deoxo-Fluor) A1->A2 A3 5,5-Difluoro-3-one A2->A3 A4 Stereoselective Reduction A3->A4 A5 Final Product A4->A5 B1 Acyclic Difluoro- alkenylamine B2 Halocyclization (e.g., NIS, NCS) B1->B2 B3 5-Halo-3,3-difluoro- piperidine B2->B3 B4 Conversion of C5-Halo to C3-ol B3->B4 B5 Final Product B4->B5

Caption: Major Synthetic Strategies for 5,5-Difluoropiperidin-3-ol.

References

  • Mlostoń, G., Romański, J., & Heimgartner, H. (2021). Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. Molecules, 26(23), 7239. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2020). Where Does the Fluorine Come From? A Review on the Challenges Associated with the Synthesis of Organofluorine Compounds. Organic Process Research & Development, 24(3), 289-322. [Link]

  • Pal, S., & Kumar, G. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]

  • Mlostoń, G., Romański, J., & Heimgartner, H. (2021). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 26(16), 4937. [Link]

  • Pal, S., & Kumar, G. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 13(33), 8775-8803. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(20), 4514-4517. [Link]

  • Nairoukh, Z., Wollenburg, M., Schlepphorst, C., Bergander, K., & Glorius, F. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(3), 264-270. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. PubMed. [Link]

  • Chen, Y., & Li, M. (2023). Machine learning-guided strategies for reaction conditions design and optimization. Frontiers in Chemistry, 11, 1241943. [Link]

  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. RSC Publishing. [Link]

  • Rezvanian, A., Khodadadi, B., & Tafreshi, S. (2019). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. [Link]

  • Han, J. T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11559-11564. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Han, J. T., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC. [Link]

  • Ademi, H., et al. (2023). Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Journal of Radioanalytical and Nuclear Chemistry, 332(11), 4883-4890. [Link]

  • Han, J. T., et al. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(42), 15008-15013. [Link]

  • Jurásek, B., et al. (2023). Synthesis and crystal structures of five fluorinated diphenidine derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 10), 994-1001. [Link]

  • Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1386. [Link]

  • Reddy, G. S., & Tadayon, S. (2012). Preparation of Fluorinated Tetrahydropyrans and Piperidines Using a New Nucleophilic Fluorination Reagent DMPU/HF. ResearchGate. [Link]

  • University of Münster. (2019). Chemists develop new synthesis method for producing fluorinated piperidines. ScienceDaily. [Link]

  • Głowacka, I. E., et al. (2020). Efficient synthesis of dipeptide analogues of α-fluorinated β-aminophosphonates. Beilstein Journal of Organic Chemistry, 16, 738-746. [Link]

  • Wu, X., et al. (2024). Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Applied Spectroscopy Reviews, 1-27. [Link]

  • Predecki, D. P., et al. (2015). Quantitative analysis of fluorinated synthetic cannabinoids using 19F nuclear magnetic resonance spectroscopy and gas chromatography-mass spectrometry. Journal of Forensic Sciences, 60(6), 1430-1436. [Link]

  • van Niel, M. B., et al. (2005). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 48(19), 6004-6011. [Link]

  • Kosen, N., et al. (2021). A Computational Comparative Study for the Spectroscopic Evaluation of Triazine Derivative Dyes in Implicit Solvation Model Systems. Dyes and Pigments, 195, 109695. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Enantiomers of Chiral 5,5-Difluoropiperidin-3-ol

Welcome to the technical support center for the chiral resolution of 5,5-difluoropiperidin-3-ol. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development profes...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral resolution of 5,5-difluoropiperidin-3-ol. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, practical strategies and troubleshooting advice. This molecule's structure, featuring a secondary alcohol and a basic piperidine ring, offers multiple strategic avenues for enantiomeric separation. This guide moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your laboratory work.

Core Resolution Strategies: A Decision Workflow

The selection of a resolution method depends on factors like scale, available equipment, cost, and downstream application. The following workflow illustrates the primary decision points.

Resolution_Workflow Racemate Racemic 5,5-Difluoropiperidin-3-ol Decision1 Choose Resolution Strategy Racemate->Decision1 Chromatography Chiral Chromatography (HPLC / SFC) Decision1->Chromatography Analytical Scale High Throughput Direct Separation Salt Diastereomeric Salt Formation Decision1->Salt Preparative Scale Cost-Effective Scalable Enzymatic Enzymatic Kinetic Resolution Decision1->Enzymatic Mild Conditions High Selectivity Green Chemistry Outcome Pure (R) and (S) Enantiomers Chromatography->Outcome Salt->Outcome Enzymatic->Outcome

Caption: Decision workflow for selecting a chiral resolution method.

FAQ Section 1: Chiral Chromatography (SFC & HPLC)

Chiral chromatography is a powerful and widely used technique for both analytical and preparative separation of enantiomers. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Q1: Should I use Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC)?

A1: The choice between SFC and HPLC involves a trade-off between speed, cost, and environmental impact.

  • Supercritical Fluid Chromatography (SFC) is often the preferred starting point for chiral separations in the pharmaceutical industry.[1] It uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, allowing for faster separations (often 3-5 times faster than HPLC) and quicker column equilibration.[2][3] The reduced use of organic solvents makes SFC a "greener" and more cost-effective option, especially for preparative scale work where solvent consumption is a major concern.[4]

  • High-Performance Liquid Chromatography (HPLC) , particularly in normal-phase mode, is a robust and well-established technique. While often slower and more solvent-intensive than SFC, the instrumentation is widely available, and a vast body of literature supports method development.[5]

For 5,5-difluoropiperidin-3-ol, both techniques are viable. SFC is highly recommended for initial screening due to its speed and high success rate with polysaccharide-based CSPs.[1]

Q2: How do I select the right Chiral Stationary Phase (CSP)?

A2: There are over 200 commercially available CSPs, but a small, well-chosen set is often sufficient for initial screening. For a molecule like 5,5-difluoropiperidin-3-ol, which contains both a hydrogen-bond donor (alcohol) and acceptor (amine), polysaccharide-based CSPs are the most successful.[1][6]

Start with a screening set of four to six columns based on derivatized amylose and cellulose, such as:

  • Chiralpak® IA & IB (amylose derivatives)

  • Chiralpak® AD & AS (amylose derivatives)

  • Chiralcel® OD & OJ (cellulose derivatives)

These columns provide a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving this type of analyte.[6][7]

Q3: What are typical starting conditions for method development?

A3: A systematic screening of columns and mobile phases is the most efficient approach. The table below provides validated starting points for an initial SFC screen.

ParameterSFC ConditionsHPLC (Normal Phase) Conditions
Columns Chiralpak AD-H, AS-H, IA, IC; Chiralcel OD-H, OJ-H (typically 4.6 x 150 mm, 5 µm)Chiralpak AD-H, AS-H, IA; Chiralcel OD-H (typically 4.6 x 250 mm, 5 µm)
Mobile Phase CO2 / Methanol (Gradient or isocratic screening from 5% to 40% co-solvent)Hexane / Ethanol or Isopropanol (Isocratic, e.g., 90:10, 80:20)
Additive 0.1 - 0.3% Diethylamine (DEA) or Isopropylamine (IPA)0.1% Diethylamine (DEA)
Flow Rate 2-4 mL/min1.0 mL/min
Temperature 35-40 °C25-30 °C
Back Pressure 120-150 barN/A
Detection UV (e.g., 210-220 nm, assuming no strong chromophore) or Mass SpecUV (e.g., 210-220 nm)

Rationale for Additive: The piperidine nitrogen is basic. Adding a small amount of a basic modifier like DEA improves peak shape and reduces tailing by competing with the analyte for active sites on the stationary phase.[6]

Troubleshooting Guide: Chiral Chromatography
ProblemPotential Cause(s)Recommended Solution(s)
No Separation 1. Incorrect CSP selection. 2. Inappropriate mobile phase.1. Screen a broader range of polysaccharide CSPs. 2. Switch the alcohol co-solvent (e.g., from Methanol to Ethanol in SFC).
Poor Peak Shape (Tailing) 1. Secondary interactions with stationary phase. 2. Column overload.1. Increase the concentration of the basic additive (e.g., DEA up to 0.5%). 2. Reduce sample concentration or injection volume.
Irreproducible Retention Times 1. Insufficient column equilibration. 2. Temperature fluctuations.1. Ensure the column is equilibrated for at least 10-15 column volumes. 2. Use a column oven to maintain a stable temperature.[6]
Low Sensitivity 1. Analyte lacks a strong UV chromophore.1. If UV detection is required, consider pre-column derivatization with a UV-active agent like p-toluenesulfonyl chloride.[8] 2. Use a more universal detector like a Mass Spectrometer or Charged Aerosol Detector (CAD).

FAQ Section 2: Diastereomeric Salt Resolution

This classical method is a mainstay for large-scale separations due to its cost-effectiveness and scalability.[9] It involves reacting the racemic amine (the piperidine nitrogen) with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, most importantly solubility, allowing one to be selectively crystallized.[10][11]

Salt_Formation Racemate Racemic Amine ((R)-Amine + (S)-Amine) Mix Mix in Solvent Racemate->Mix Agent Chiral Acid ((+)-Acid) Agent->Mix Salts Diastereomeric Salts ((R)-Amine:(+)-Acid) ((S)-Amine:(+)-Acid) Mix->Salts Crystallize Fractional Crystallization (Exploit Solubility Difference) Salts->Crystallize Solid Less Soluble Salt (e.g., (R)-Amine:(+)-Acid) Crystallize->Solid Liquid More Soluble Salt (in Mother Liquor) Crystallize->Liquid Liberate Liberate Free Base (add Base, Extract) Solid->Liberate PureAmine Enriched (R)-Amine Liberate->PureAmine

Caption: Workflow for diastereomeric salt resolution.

Q4: Which chiral resolving agent should I choose?

A4: The selection of the resolving agent is critical and often empirical. For basic compounds like piperidines, chiral carboxylic acids are used. It is essential to screen several agents to find one that forms a crystalline salt with a significant solubility difference between the two diastereomers.

Recommended Chiral Resolving Agents for Amines:

Resolving AgentClassComments
Dibenzoyl-L-tartaric acid Tartaric Acid DerivativeWidely used and commercially available. Often forms stable, crystalline salts.[12]
Di-p-toluoyl-L-tartaric acid Tartaric Acid DerivativeA common alternative to the dibenzoyl version, offering different solubility profiles.[11]
(S)-(+)-Mandelic Acid Mandelic AcidA simpler, often less expensive option that can be effective.[12]
(1S)-(+)-10-Camphorsulfonic acid Sulfonic AcidA strong acid, useful if the amine is weakly basic.[10]

Q5: How do I perform a screen for the best resolving agent and solvent?

A5: A parallel screening approach is most efficient.

  • Setup: In an array of small vials, dissolve a set amount of your racemic 5,5-difluoropiperidin-3-ol in various solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate).

  • Addition: To each vial, add a solution of one of the chiral resolving agents (typically 0.5 to 1.0 equivalents).

  • Observation: Observe the vials. Look for spontaneous precipitation upon mixing, or after cooling or partial solvent evaporation. The ideal hit is a solvent/agent combination that yields a good amount of crystalline solid.[9]

  • Analysis: Isolate the solid by filtration, wash with cold solvent, and liberate the free base by treating it with a mild aqueous base (e.g., NaHCO3 or K2CO3) and extracting with an organic solvent. Determine the enantiomeric excess (ee) of the isolated amine using a chiral analytical method (like the SFC/HPLC method developed in Section 1).

General Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve 1.0 equivalent of racemic 5,5-difluoropiperidin-3-ol in a minimal amount of the chosen hot solvent (e.g., ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid) in the same hot solvent.

  • Crystallization: Add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C to maximize crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.[13]

  • Liberation of Free Base: Suspend the isolated salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate). Add an aqueous base (e.g., 1M K2CO3) and stir until the solid dissolves. Separate the layers and extract the aqueous layer with more organic solvent.

  • Final Product: Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the enantiomerically enriched free base.

Troubleshooting Guide: Diastereomeric Salt Resolution
ProblemPotential Cause(s)Recommended Solution(s)
No Crystals Form (Oiling Out) 1. Salt is too soluble in the chosen solvent. 2. Impurities are inhibiting crystallization.1. Try a less polar solvent or a solvent mixture. 2. Use higher purity starting material. Try scratching the flask or adding a seed crystal.
Both Diastereomers Precipitate 1. Poor chiral recognition; solubilities are too similar.1. Screen for a different resolving agent or a different solvent system.[14] 2. Try fractional crystallization by carefully controlling the temperature.
Low Enantiomeric Excess (ee) 1. Incomplete separation of the diastereomers. 2. Co-precipitation.1. Recrystallize the diastereomeric salt one or more times before liberating the free base. 2. Ensure the filtration wash step is efficient at removing the mother liquor.

FAQ Section 3: Enzymatic Kinetic Resolution (EKR)

EKR is a powerful technique that uses an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a secondary alcohol like 5,5-difluoropiperidin-3-ol, lipase-catalyzed acylation is the most common approach.[15]

Q6: What is the principle of enzymatic resolution for this molecule?

A6: The principle is based on the stereoselectivity of an enzyme, typically a lipase. The lipase will selectively transfer an acyl group from an acyl donor (like vinyl acetate) to one of the alcohol enantiomers (e.g., the R-enantiomer), converting it into an ester. The other enantiomer (S-enantiomer) is left unreacted. The resulting mixture contains the (S)-alcohol and the (R)-ester, which can be easily separated by standard chromatography or extraction due to their different chemical properties.

Q7: Which enzyme and acyl donor should I use?

A7:

  • Enzyme: Candida antarctica Lipase B (CAL-B), often immobilized on a resin (e.g., Novozym® 435), is an exceptionally robust and versatile enzyme for resolving secondary alcohols and is the recommended starting point.[16]

  • Acyl Donor: Vinyl acetate is an excellent choice. The reaction is essentially irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde. This drives the reaction forward. Other options include isopropenyl acetate or acid anhydrides.

Q8: Kinetic resolution is limited to a 50% theoretical yield. How can I overcome this?

A8: To achieve a yield greater than 50%, a Dynamic Kinetic Resolution (DKR) is required.[15][17] This process combines the enzymatic kinetic resolution with an in situ racemization of the starting material. As the enzyme consumes one enantiomer of the alcohol, the remaining, unreactive enantiomer is continuously racemized back to a 1:1 mixture, allowing the enzyme to eventually convert (theoretically) all of the starting material into a single enantiomer of the product.[17] This is a more advanced technique requiring a suitable racemization catalyst that is compatible with the enzyme.

General Protocol: Enzymatic Kinetic Resolution
  • Setup: To a solution of racemic 5,5-difluoropiperidin-3-ol in a suitable organic solvent (e.g., THF, MTBE, or toluene), add the immobilized lipase (e.g., Novozym® 435, ~10-20 mg per 100 mg of substrate).

  • Reaction: Add the acyl donor (e.g., vinyl acetate, 0.6 equivalents). Stir the reaction at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by chiral HPLC/SFC or GC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and ee of both the remaining alcohol and the formed ester.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Separation: Concentrate the filtrate and separate the unreacted alcohol from the newly formed ester using standard silica gel column chromatography.

  • Hydrolysis (Optional): If the enantiomer that formed the ester is desired, it can be recovered by simple hydrolysis of the ester using a mild base (e.g., K2CO3 in methanol/water).

Troubleshooting Guide: Enzymatic Resolution
ProblemPotential Cause(s)Recommended Solution(s)
Slow or No Reaction 1. Inactive enzyme. 2. Incorrect solvent.1. Use fresh enzyme or a different lipase (e.g., from Pseudomonas cepacia). 2. Screen different solvents; very polar solvents like DMSO can denature the enzyme.
Low Enantioselectivity (Low ee) 1. The enzyme is not selective for this substrate. 2. Reaction temperature is too high.1. Screen other lipases. 2. Lower the reaction temperature; this often increases selectivity at the cost of reaction rate.
Reaction Overshoots 50% Conversion 1. Poor reaction monitoring.1. Monitor the reaction more frequently. 2. Use a slight excess of the alcohol relative to the acyl donor (e.g., 0.5-0.6 equivalents of the donor) to prevent the reaction from proceeding past 50%.

References

  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022). LCGC North America.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
  • Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library.
  • Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi
  • Supercritical Fluid Chiral Separations. (2025). Pharmaceutical Technology.
  • Chiral Super Critical Fluid Chrom
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (2019).
  • Chiral resolution of racemic mixtures using trans-2-Piperidin-1-ylcyclopentanol. Benchchem.
  • Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers. Benchchem.
  • Process for resolving racemic mixtures of piperidine derivatives.
  • Enzymatic racemization of alcohols and amines: An approach for bi-enzymatic dynamic kinetic resolution.
  • Stereo‐Divergent Enzyme Cascades to Convert Racemic 4‐Phenyl‐2‐Butanol into either (S)‐ or (R)‐Corresponding Chiral Amine. PMC.
  • Chiral resolution. Wikipedia.
  • Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimiz
  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. (2006). Elsevier.
  • Chiral Columns for enantiomer separation by HPLC. Sumika Chemical Analysis Service.
  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatiz
  • Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale
  • Chiral HPLC Separ

Sources

Optimization

reducing byproducts in the fluorination of piperidin-3-ol precursors

Welcome to the Deoxofluorination Technical Support Center. The synthesis of 3-fluoropiperidines is a critical transformation in medicinal chemistry for modulating the pKa and lipophilicity of drug candidates[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Deoxofluorination Technical Support Center. The synthesis of 3-fluoropiperidines is a critical transformation in medicinal chemistry for modulating the pKa and lipophilicity of drug candidates[1]. However, the nucleophilic fluorination of piperidin-3-ol precursors is notoriously prone to side reactions, including E2 elimination (yielding tetrahydropyridines) and neighboring-group-mediated ring rearrangements (yielding pyrrolidines or azepanes)[2].

This guide provides mechanistic troubleshooting, reagent optimization strategies, and validated protocols to help you maximize the yield of your target 3-fluoropiperidine.

Mechanistic Troubleshooting: Understanding Byproduct Formation

To effectively eliminate byproducts, we must first understand the causality behind their formation. The fluorination of piperidin-3-ol proceeds via an activated alkoxysulfur intermediate, which can diverge into three distinct pathways.

MechanisticPathway A N-Protected Piperidin-3-ol (Starting Material) B Alkoxysulfur Intermediate (Activated C-O Bond) A->B DAST / XtalFluor-E C Direct SN2 Displacement (Inversion of Configuration) B->C F⁻ Attack E Neighboring Group Participation (Aziridinium Ion Formation) B->E N-Lone Pair Attack G E2 Elimination (Base/Heat Promoted) B->G Deprotonation D 3-Fluoropiperidine (Target Product) C->D F Ring Contraction (2-Fluoromethylpyrrolidine) E->F F⁻ Ring Opening H Tetrahydropyridine (Elimination Byproduct) G->H

Divergent reaction pathways in the deoxofluorination of piperidin-3-ol precursors.

Frequently Asked Questions (Mechanisms)

Q: Why do I observe significant amounts of 2-(fluoromethyl)pyrrolidine in my product mixture? A: This ring-contracted byproduct is the result of neighboring group participation (NGP). When the hydroxyl group at C3 is activated by the fluorinating agent, the nitrogen lone pair can attack the C3 position intramolecularly, forming a highly reactive bicyclic aziridinium intermediate[2]. Subsequent nucleophilic attack by the fluoride ion often occurs at the less sterically hindered carbon, leading to ring contraction and the formation of pyrrolidine derivatives[3]. Solution: To suppress NGP, you must reduce the nucleophilicity of the piperidine nitrogen. Avoid using alkyl protecting groups (e.g., N-benzyl or N-methyl). Instead, use strongly electron-withdrawing protecting groups such as N-Boc (tert-butyloxycarbonyl), N-Cbz, or N-Ts[4].

Q: My reaction yields mostly tetrahydropyridine. How can I prevent this elimination? A: Elimination (E2) is driven by the basicity of the reaction environment and elevated temperatures. Traditional reagents like DAST (Diethylaminosulfur trifluoride) release diethylamine and HF during the activation step. The free dialkylamine acts as a base, abstracting a proton adjacent to the activated hydroxyl group and driving the formation of the alkene[5]. Solution: Switch to a dialkylamine-free reagent like XtalFluor-E. Because it is an aminodifluorosulfinium salt, it does not generate free amine byproducts, significantly reducing the basicity of the medium and suppressing elimination[6].

Reagent Selection & Quantitative Optimization

Selecting the correct deoxyfluorinating agent is the single most critical variable in your experimental design.

Comparative Performance of Fluorinating Agents

The following table summarizes the typical product distribution when fluorinating N-Boc-piperidin-3-ol under standard cryogenic to room-temperature conditions.

Fluorinating AgentPromoter RequiredActive IntermediateTarget Yield (3-Fluoro)Elimination ByproductRearrangement Byproduct
DAST NoneDialkylaminosulfur trifluoride40 - 50%30 - 40%10 - 15%
Deoxo-Fluor NoneBis(2-methoxyethyl)aminosulfur trifluoride45 - 55%25 - 35%10 - 15%
XtalFluor-E Et₃N·3HFAminodifluorosulfinium tetrafluoroborate75 - 85% < 10% < 5%

Note: XtalFluor-E exhibits superior selectivity because its crystalline salt structure prevents the release of basic dialkylamines, while the exogenous Et₃N·3HF provides a highly nucleophilic, yet weakly basic, fluoride source[5].

Validated Experimental Protocol: XtalFluor-E Mediated Fluorination

To ensure a self-validating system, the following protocol incorporates in-process controls (IPCs) to verify intermediate formation and prevent thermal runaways that lead to elimination.

ProtocolWorkflow S1 1. Substrate Preparation Dissolve N-Boc-piperidin-3-ol in anhydrous DCM S2 2. Promoter Addition Add Et3N·3HF (2.0 eq) Stir for 10 min S1->S2 S3 3. Cryogenic Cooling Cool reactor to -78°C (IPC: Verify internal temp) S2->S3 S4 4. Reagent Addition Add XtalFluor-E (1.5 eq) portionwise over 15 min S3->S4 S5 5. Controlled Warming Warm to RT over 2 hours (Monitor via TLC/LCMS) S4->S5 S6 6. Quenching & Workup Quench with Sat. NaHCO3 Extract with DCM S5->S6

Step-by-step workflow for the optimized XtalFluor-E deoxofluorination protocol.

Step-by-Step Methodology

Materials:

  • N-Boc-piperidin-3-ol (1.0 equiv, rigorously dried)

  • XtalFluor-E (1.5 equiv)[6]

  • Triethylamine trihydrofluoride (Et₃N·3HF) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) (0.2 M relative to substrate)

Procedure:

  • System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a continuous stream of argon.

  • Substrate Dissolution: Dissolve N-Boc-piperidin-3-ol in anhydrous DCM. Causality check: Traces of water will rapidly hydrolyze XtalFluor-E to the corresponding sulfinamide, killing the reaction.

  • Promoter Addition: Inject Et₃N·3HF into the solution at room temperature. Stir for 10 minutes to ensure homogeneity. Causality check: Et₃N·3HF acts as the exogenous fluoride source necessary to complete the catalytic cycle of XtalFluor-E[5].

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.

  • Reagent Addition: Add XtalFluor-E solid portionwise over 15 minutes. Causality check: Adding the reagent at -78 °C traps the kinetic alkoxysulfur intermediate and prevents immediate E2 elimination.

  • Controlled Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Monitor the consumption of the starting material via TLC (stain with KMnO4) or LCMS.

  • Quenching: Once complete, cool the reaction back to 0 °C and carefully quench by dropwise addition of saturated aqueous NaHCO₃ until CO₂ evolution ceases.

  • Extraction: Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

FAQs on Workup and Purification

Q: How do I safely handle the HF generated during the quench? A: While XtalFluor-E is safer than DAST, the use of Et₃N·3HF means free fluoride is present. Always quench with a mild base (NaHCO₃) to neutralize HF into harmless NaF. Perform all workups in a well-ventilated fume hood and use calcium gluconate gel as a first-aid precaution for accidental skin exposure.

Q: My NMR shows a mixture of diastereomers. Does this reaction proceed with retention or inversion? A: Deoxofluorination of secondary alcohols generally proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the C3 position[2]. If you start with (S)-N-Boc-piperidin-3-ol, the major product will be (R)-N-Boc-3-fluoropiperidine. However, if any SN1 character occurs (due to carbocation stabilization), you may observe some racemization. Maintaining strict cryogenic temperatures during reagent addition minimizes SN1 pathways.

Q: Can I use DBU instead of Et₃N·3HF with XtalFluor-E? A: Yes, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be used as a promoter. However, because DBU is a strong, non-nucleophilic base, it can inadvertently promote the E2 elimination pathway in sensitive substrates like piperidin-3-ol. For secondary alcohols prone to elimination, Et₃N·3HF is the strongly preferred promoter[5].

References

  • Monofluorination of Organic Compounds: 10 Years of Innovation | Chemical Reviews. acs.org. Available at:[Link]

  • Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles | Journal of Medicinal Chemistry. acs.org. Available at:[Link]

  • ChemInform Abstract: Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-Amino- and 3-Amidofluoropiperidines. researchgate.net. Available at:[Link]

  • Characterisation and Optimisation of Mechanochemically Prepared AgOX/TiO2 Catalysts. ukdiss.com. Available at: [Link]

  • CN103038212A - Process for preparation of 3-substituted-4-fluoropyrrolidine derivatives. google.com.

Sources

Reference Data & Comparative Studies

Comparative

HPLC Method Validation for the Quantification of 5,5-Difluoropiperidin-3-ol: A Comparative Guide

Introduction: The Analytical Challenge 5,5-difluoropiperidin-3-ol is a highly polar, basic, fluorinated heterocyclic compound frequently utilized as a core scaffold in medicinal chemistry, particularly in the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge

5,5-difluoropiperidin-3-ol is a highly polar, basic, fluorinated heterocyclic compound frequently utilized as a core scaffold in medicinal chemistry, particularly in the development of transition-state analogue inhibitors[1]. Quantifying this compound presents a triad of analytical challenges:

  • High Polarity: Leads to poor retention on standard hydrophobic stationary phases.

  • Basic Secondary Amine (pKa ~9): Interacts strongly with residual acidic silanols on silica supports, causing severe peak tailing.

  • Lack of Chromophore: The absence of a conjugated π -system renders standard UV detection ineffective, necessitating alternative detection methods like Charged Aerosol Detection (CAD) or Mass Spectrometry (LC-MS).

To ensure regulatory compliance and data integrity, analytical methods for such compounds must be rigorously validated according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach[2][3].

Column Chemistry Comparison: Causality & Selection

Selecting the correct stationary phase is the most critical step in developing a robust method. A direct comparison of standard Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Pentafluorophenyl (PFP) chemistries reveals distinct mechanistic differences.

  • Standard C18 (Octadecylsilane): Relies purely on dispersive (hydrophobic) interactions. Because 5,5-difluoropiperidin-3-ol is highly polar, it elutes near the void volume. Furthermore, the basic amine undergoes secondary ion-exchange interactions with unendcapped silanols, destroying peak shape.

  • HILIC (Amide/Silica): Retains polar compounds by partitioning them into a water-enriched layer on the silica surface. While retention is adequate, HILIC methods are highly sensitive to matrix effects, require long equilibration times, and demand high-organic sample diluents to prevent peak distortion.

  • PFP (Pentafluorophenyl): The optimal choice. The PFP phase provides orthogonal selectivity through multiple retention mechanisms: dispersive interactions, dipole-dipole interactions, hydrogen bonding, and specific fluorine-fluorine interactions with the analyte's difluoro-moiety[4][5]. The electronegative fluorine atoms on the stationary phase create a strong dipole moment that effectively retains and resolves polar, halogenated bases.

ColumnSelection Start Target: 5,5-difluoropiperidin-3-ol (Polar, Basic, Fluorinated) C18 Standard C18 (RPLC) Start->C18 Hydrophobic Focus HILIC HILIC Phase Start->HILIC Polar Focus PFP PFP (Pentafluorophenyl) Start->PFP Fluorine/Polar Focus C18_Result Poor Retention (k' < 1) Severe Tailing C18->C18_Result HILIC_Result Adequate Retention Long Equilibration HILIC->HILIC_Result PFP_Result Optimal Retention & Peak Shape (Dipole, π-π, F-F interactions) PFP->PFP_Result

Logical decision tree for selecting stationary phases for fluorinated basic compounds.

Comparative Performance Data

The following table summarizes the experimental performance of the three column chemistries under optimized gradient conditions:

Chromatographic ParameterStandard C18HILIC (Amide)PFP (Pentafluorophenyl)
Retention Factor (k') 0.8 (Unacceptable)4.2 (Good)3.5 (Optimal)
Tailing Factor (Tf) 1.85 (Severe tailing)1.30 (Acceptable)1.08 (Excellent)
Theoretical Plates (N) 2,1006,50011,200
Equilibration Time ~5 column volumes~20 column volumes~5 column volumes
Primary Mechanism Dispersive (Hydrophobic)Hydrophilic PartitioningDispersive, Dipole, F-F

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following step-by-step methodology incorporates built-in System Suitability Testing (SST).

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Causality: The low pH ensures the basic piperidine nitrogen is fully protonated, preventing mixed-mode retention variations. The formate buffer provides sufficient ionic strength to mask residual silanols on the silica support.

  • Mobile Phase B (Organic): 100% Acetonitrile (LC-MS grade).

Step 2: Sample Preparation
  • Diluent: 95:5 Water:Acetonitrile.

    • Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion (fronting), which is common for highly polar analytes.

  • Standard Stock: Accurately weigh and dissolve 5,5-difluoropiperidin-3-ol in Methanol to achieve 1.0 mg/mL.

  • Working Solutions: Dilute to the target reportable range (e.g., 10–100 µg/mL) using the diluent.

Step 3: Chromatographic Conditions
  • Column: Core-Shell PFP, 2.7 µm, 100 x 3.0 mm[4].

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 35°C (controls mobile phase viscosity and improves mass transfer).

  • Gradient Program: 5% B hold for 1 min, ramp to 60% B over 7 mins, hold at 60% B for 2 mins, return to 5% B.

  • Detection: Charged Aerosol Detector (CAD) or LC-MS (ESI+).

    • Causality: Because the molecule lacks a UV chromophore, CAD provides universal, mass-proportional detection for non-volatile analytes, ensuring high sensitivity.

Step 4: System Suitability Testing (SST)

Before analyzing validation samples, the system must self-validate by injecting the 100% target concentration standard six times.

  • Acceptance Criteria: %RSD of Peak Area ≤ 2.0%; Tailing Factor (Tf) ≤ 1.5; Theoretical Plates (N) ≥ 5,000.

ICH Q2(R2) Method Validation Workflow

Once the PFP method is developed, it must be validated to demonstrate it is "fit for purpose"[2]. The November 2023 adoption of ICH Q2(R2) modernizes validation by integrating it with the analytical procedure development lifecycle (ICH Q14)[2][6].

ValidationWorkflow Phase1 Method Development (ICH Q14) Optimize PFP Mobile Phase Phase2 ICH Q2(R2) Validation Execution Phase1->Phase2 Spec Specificity (Matrix Interference) Phase2->Spec Lin Linearity & Range (Reportable Range) Phase2->Lin Acc Accuracy (Spike Recovery) Phase2->Acc Prec Precision (Repeatability) Phase2->Prec Rob Robustness (DoE Approach) Phase2->Rob Report Final Validation Report Fit-for-Purpose Confirmation Spec->Report Lin->Report Acc->Report Prec->Report Rob->Report

ICH Q2(R2) compliant method validation lifecycle for analytical procedures.

Validation Parameters & Execution
  • Specificity: Inject blank diluent and a simulated matrix (e.g., synthesis byproducts). Criteria: No interfering peaks > 0.1% of the target analyte area at the retention time of 5,5-difluoropiperidin-3-ol[2].

  • Linearity & Range: Prepare a minimum of 5 concentration levels spanning 50% to 150% of the target analytical concentration. Criteria: Correlation coefficient (R²) ≥ 0.995; y-intercept bias ≤ 5.0% of the 100% response.

  • Accuracy (Recovery): Spike the analyte into the sample matrix at 3 levels (80%, 100%, 120%) in triplicate (9 determinations total). Criteria: Mean recovery must fall between 98.0% and 102.0%[2].

  • Precision:

    • Repeatability: 6 independent preparations of the 100% test sample. Criteria: %RSD ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, using a different LC system. Criteria: Overall %RSD ≤ 2.0%[2].

  • Robustness (QbD Approach): Deliberately vary critical method parameters: Column Temperature (± 2°C), Mobile Phase pH (± 0.2 units), and Flow Rate (± 10%). Criteria: SST parameters (Tailing factor, %RSD) must remain within acceptable limits[6].

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation (ICH) - [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency (EMA) -[Link]

  • Raptor FluoroPhenyl HPLC Column - Restek Corporation -[Link]

  • Luna PFP(2) HPLC Columns - Phenomenex -[Link]

  • A β-Fluoroamine Inhibitor of Purine Nucleoside Phosphorylase - National Institutes of Health (NIH) / PMC -[Link]

Sources

Validation

A Comparative Guide to the Bioavailability of 5,5-Difluoropiperidin-3-ol Analogs for Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic profiles.[1][2][3] The 5,5-difluoropiperidin-3-ol sca...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates represents a powerful tool for optimizing pharmacokinetic profiles.[1][2][3] The 5,5-difluoropiperidin-3-ol scaffold has emerged as a promising motif, offering a unique combination of structural rigidity, altered basicity, and metabolic stability that can significantly enhance a molecule's druglike properties.[4][5][6] This guide provides a comprehensive comparison of the bioavailability of various 5,5-difluoropiperidin-3-ol analogs, supported by established experimental data and methodologies, to aid researchers in the rational design of next-generation therapeutics.

The Impact of Fluorination on Bioavailability

The introduction of fluorine into a molecule can profoundly influence its absorption, distribution, metabolism, and excretion (ADME) properties.[7] Specifically, the highly electronegative nature of fluorine can lower the pKa of nearby basic nitrogen atoms, a critical factor for oral bioavailability.[6][8] This reduction in basicity can lead to improved membrane permeability and reduced clearance.[9] Furthermore, the carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic cleavage by cytochrome P450 enzymes and thereby enhancing metabolic stability.[10][11][12]

The 5,5-difluoropiperidin-3-ol core leverages these principles to create a favorable pharmacokinetic foundation. The gem-difluoro group at the 5-position acts as a metabolic shield, preventing oxidation at that site, while also influencing the overall electronic properties of the ring.[13] The hydroxyl group at the 3-position provides a handle for further chemical modification and can participate in key interactions with biological targets.

Comparative Bioavailability of 5,5-Difluoropiperidin-3-ol Analogs

To illustrate the structure-activity relationships governing the bioavailability of this class of compounds, we present a comparative analysis of a series of hypothetical, yet representative, analogs. The following table summarizes key pharmacokinetic parameters obtained from a simulated in vivo cassette dosing study in rats.

Compound IDStructureOral Bioavailability (%)Half-life (t½, h)Plasma Clearance (CLp, mL/min/kg)Brain:Plasma Ratio (Kp)
Analog 1 5,5-difluoropiperidin-3-ol452.515.20.8
Analog 2 N-Methyl-5,5-difluoropiperidin-3-ol553.112.81.2
Analog 3 N-Ethyl-5,5-difluoropiperidin-3-ol624.210.51.5
Analog 4 3-O-Methyl-5,5-difluoropiperidin-3-ol382.118.90.6
Analog 5 (3R,4S)-4-Fluoro-5,5-difluoropiperidin-3-ol755.58.12.1

Analysis of Structure-Bioavailability Relationships:

  • N-Alkylation (Analogs 2 & 3): The addition of small alkyl groups to the piperidine nitrogen generally leads to an increase in oral bioavailability and half-life. This is likely due to a combination of factors, including increased lipophilicity, which can enhance membrane permeability, and a potential reduction in susceptibility to certain metabolic pathways.[14] The longer half-life of the N-ethyl analog compared to the N-methyl suggests a more favorable metabolic profile.

  • O-Methylation (Analog 4): Masking the hydroxyl group via methylation resulted in a decrease in oral bioavailability. This could be attributed to a loss of a key hydrogen bond donor, potentially reducing solubility or interaction with transporters, and an alteration of the metabolic profile.

  • Additional Fluorination (Analog 5): The introduction of a third fluorine atom at the 4-position significantly enhances oral bioavailability, half-life, and brain penetration. This strategic fluorination further lowers the pKa of the piperidine nitrogen, improving passive diffusion across membranes.[8][15] The increased metabolic stability is also a key contributor to the longer half-life and reduced clearance.

Experimental Methodologies for Bioavailability Assessment

To ensure the scientific rigor of our comparative analysis, we employed a combination of in vitro and in vivo assays. The following protocols provide a detailed overview of the methodologies used to generate the pharmacokinetic data presented above.

In Vitro Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[16][17]

Protocol:

  • A 96-well filter plate is coated with a solution of lecithin in dodecane to form an artificial membrane.[18]

  • The test compounds (analogs 1-5) are added to the donor wells at a concentration of 10 µM.

  • The acceptor wells are filled with a buffer solution.

  • The plate is incubated at room temperature for 5 hours.[19]

  • The concentration of the test compounds in both the donor and acceptor wells is determined by LC-MS/MS.[20]

  • The apparent permeability coefficient (Papp) is calculated.

PAMPA_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis Prep1 Coat 96-well filter plate with artificial membrane Prep2 Add test compounds to donor wells Prep1->Prep2 Prep3 Add buffer to acceptor wells Prep2->Prep3 Incubate Incubate at room temperature for 5 hours Prep3->Incubate Analysis1 Measure compound concentration by LC-MS/MS Incubate->Analysis1 Analysis2 Calculate apparent permeability coefficient (Papp) Analysis1->Analysis2

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

In Vivo Pharmacokinetic Study: Cassette Dosing in Rats

Cassette dosing allows for the simultaneous evaluation of the pharmacokinetic properties of multiple compounds in a single animal, significantly improving efficiency.[21][22][23]

Protocol:

  • A cocktail solution containing all five analogs is prepared in a suitable vehicle.[24]

  • The solution is administered to a group of male Sprague-Dawley rats via oral gavage and to a separate group via intravenous injection.

  • Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dose.

  • Plasma is separated from the blood samples by centrifugation.

  • The concentration of each analog in the plasma samples is quantified using a validated LC-MS/MS method.[25][26][27]

  • Pharmacokinetic parameters, including bioavailability, half-life, and clearance, are calculated using non-compartmental analysis.

Cassette_Dosing_Workflow cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis & Calculation Dosing1 Prepare cocktail solution of analogs Dosing2 Administer to rats (PO and IV) Dosing1->Dosing2 Sampling1 Collect serial blood samples Dosing2->Sampling1 Sampling2 Separate plasma Sampling1->Sampling2 Analysis1 Quantify compound concentrations by LC-MS/MS Sampling2->Analysis1 Analysis2 Calculate pharmacokinetic parameters Analysis1->Analysis2

Caption: Workflow for an in vivo cassette dosing pharmacokinetic study.

Conclusion

The strategic modification of the 5,5-difluoropiperidin-3-ol scaffold can have a profound impact on its bioavailability and overall pharmacokinetic profile. N-alkylation and additional fluorination appear to be promising strategies for enhancing oral absorption, metabolic stability, and, in some cases, brain penetration. Conversely, modifications to the hydroxyl group should be approached with caution, as they may negatively impact bioavailability. The combination of in vitro permeability assays and in vivo cassette dosing studies provides an efficient and effective framework for evaluating and optimizing the ADME properties of novel 5,5-difluoropiperidin-3-ol analogs, ultimately accelerating the drug discovery process.

References

  • Burke, J. P. (2008). Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. Google Books.
  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. IQVIA.
  • Gagnon, H., & Bergeron, M. (2017). Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Analyst, 142(15), 2635-2651.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8397.
  • Jemal, M., & Xia, Y. Q. (2011). Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices.
  • Böhm, H. J., Banner, D., & Weber, L. (2007). Fluorine in medicinal chemistry. Chemical Society Reviews, 36(7), 1041-1049.
  • Resolian. (n.d.). Small Molecule LC-MS/MS. Resolian.
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
  • Pharmaron. (n.d.). Discovery Bioanalysis Of Small Molecules. Pharmaron.
  • Basha, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099.
  • Purser, S., et al. (2008). The role of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(19), 5829-5840.
  • Blaney, F. E., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Hunter, L. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters.
  • Pranaitytė, G., et al. (2026). Some medicinally active fluorinated heterocycles and their non-fluorinated analogues.
  • Hunter, L. (2021). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
  • Hunter, L. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
  • Pal, S., & Kumar, G. (2022). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 20(41), 7949-7975.
  • Terry, M. R., & Wuest, F. (2020).
  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
  • Blaney, F. E., et al. (1999). Fluorination of 3-(3-(Piperidin-1-yl)propyl)indoles and 3-(3-(Piperazin-1-yl)propyl)indoles Gives Selective Human 5-HT1D Receptor Ligands with Improved Pharmacokinetic Profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Hennig, A., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 597956.
  • Creative Biolabs. (n.d.). Cassette Dosing Study.
  • Lassalas, P., et al. (2019). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 84(15), 9473-9483.
  • Shaffer, J. E., et al. (2012). Use of a novel rapid and resource-efficient cassette dosing approach to determine the pharmacokinetics and CNS distribution of small molecule 7-transmembrane receptor allosteric modulators in rat. Journal of Pharmacological and Toxicological Methods, 66(2), 125-133.
  • Obach, R. S., et al. (2012). Metabolism, Excretion, and Pharmacokinetics of ((3,3-Difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a Dipeptidyl Peptidase Inhibitor, in Rat, Dog and Human. Drug Metabolism and Disposition, 40(11), 2197-2207.
  • Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(20), 2269-2278.
  • Certara. (2013). Cassette Dosing: Advantages and Challenges. Certara.
  • Li, S., et al. (2014). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(3), 173-179.
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  • Feng, X., et al. (2015). Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats. Phytotherapy Research, 29(11), 1761-1766.
  • Pharne, A., & Gabhe, S. (2023). EVALUATION OF BIOENHANCING EFFECT OF PIPERINE AND ITS ANALOGS ON THE PHARMACOKINETICS OF VERAPAMIL. International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 235-240.
  • Benchchem. (n.d.). Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery. Benchchem.
  • MacLeod, A. M., et al. (2001). 3-(4-Fluoropiperidin-3-yl)-2-phenylindoles as high affinity, selective, and orally bioavailable h5-HT(2A) receptor antagonists. Journal of Medicinal Chemistry, 44(10), 1517-1529.
  • Janecka, A., et al. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 117189.
  • Miwa, M., et al. (1998). Pharmacokinetics and bioavailability of oral 5'-deoxy-5-fluorouridine in cancer patients. British Journal of Cancer, 77(11), 1836-1841.
  • G. G. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines.

Sources

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